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  • Product: 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
  • CAS: 1246088-64-1

Core Science & Biosynthesis

Foundational

Orthogonal Functionalization of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: A Technical Guide for Kinase Inhibitor Development

Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as an ATP-competitive hinge-binding motif in kinase inhibitors targeting...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as an ATP-competitive hinge-binding motif in kinase inhibitors targeting aberrant signaling pathways such as FGFR [2.8]. Among the highly functionalized derivatives available to medicinal chemists, 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS: 1246088-64-1) stands out as an exceptionally versatile building block[1.1]. This whitepaper details its physicochemical properties, electronic characteristics, and provides validated, step-by-step methodologies for its orthogonal functionalization.

Physicochemical and Structural Profiling

Understanding the baseline physical properties of this compound is critical for predicting its behavior in organic synthesis and biological assays. The presence of three distinct functional groups (chloro, iodo, and carbaldehyde) on the electron-deficient pyridine ring significantly alters its solubility and reactivity profile [1.3].

PropertyValue
Chemical Name 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
CAS Number 1246088-64-1
Molecular Formula C8H4ClIN2O
Molecular Weight 306.49 g/mol
SMILES Clc1c(I)nc2[nH]ccc2c1C=O
Appearance Yellow solid
Storage Temperature 2-8 °C (Protect from air and light)
GHS Classification Acute Tox. 3 (Oral), Eye Irrit. 2A

Data synthesized from[2.7] and [1.2].

Electronic Properties and Causality in Reactivity

The strategic placement of halogens and the aldehyde group on the 7-azaindole core creates a highly programmable synthetic hub. The causality behind its stepwise reactivity lies in the distinct electronic and thermodynamic properties of each substituent:

  • C6-Iodine (Thermodynamic Sink): The C-I bond possesses a significantly lower bond dissociation energy (~55 kcal/mol) compared to the adjacent C5-Cl bond (~80 kcal/mol). This energetic differential dictates causality in palladium-catalyzed cross-couplings: oxidative addition of Pd(0) will occur exclusively at C6 under mild conditions, leaving the C5-chlorine intact.

  • C4-Carbaldehyde (Electrophilic Center): The aldehyde is highly activated by the electron-withdrawing nature of the pyridine nitrogen (N7) and the adjacent halogens. It is primed for reductive aminations or olefination reactions.

  • C5-Chlorine (Steric Shield & Lipophilicity): In medicinal chemistry, the C5-Cl acts as a lipophilic element that occupies hydrophobic pockets within kinase active sites, while also sterically shielding the C4 and C6 substituents to lock them into bioactive conformations [2.8].

  • N1-Proton (Acidic NH): The electron-withdrawing substituents lower the pKa of the pyrrole NH. Protection of N1 is mandatory prior to organometallic coupling to prevent catalyst poisoning or undesired N-arylation.

Pharmacophore Kinase Kinase Hinge Region (ATP Binding Pocket) Azaindole 7-Azaindole Core Bidentate H-Bonding Kinase->Azaindole Donor/Acceptor Interaction C5_Cl C5-Chlorine Hydrophobic Pocket Azaindole->C5_Cl C6_Sub C6-Aryl Group Solvent Front Azaindole->C6_Sub C4_Sub C4-Amine Motif Selectivity Element Azaindole->C4_Sub

Fig 1: Pharmacophore model demonstrating the spatial roles of the functionalized 7-azaindole core.

Experimental Workflows: Orthogonal Functionalization

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each transformation before proceeding to the next synthetic step.

Workflow A Starting Material CAS: 1246088-64-1 B N1-Protection (SEM-Cl) A->B Step 1 Shield Acidic NH C C6-Suzuki Coupling (Pd-Catalyzed) B->C Step 2 Orthogonal C-I Cleavage D C4-Reductive Amination (NaBH(OAc)3) C->D Step 3 Aldehyde Functionalization E Target API (Kinase Inhibitor) D->E Step 4 Global Deprotection

Fig 2: Orthogonal functionalization workflow for 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.

Protocol A: Site-Selective Suzuki-Miyaura Cross-Coupling at C6

Objective: Selectively couple an aryl boronic acid at the C6 position while preserving the C5-chlorine and C4-aldehyde. Causality: Using a mild base (Na2CO3) and a specific catalyst (Pd(dppf)Cl2) at 80 °C provides enough thermal energy to break the C6-I bond but is insufficient to activate the C5-Cl bond, ensuring >95% regioselectivity.

  • Preparation: In an oven-dried Schlenk flask, dissolve N1-protected 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (1.0 eq) and the desired aryl boronic acid (1.1 eq) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Catalyst Addition: Add Na2CO3 (2.0 eq) and Pd(dppf)Cl2 (0.05 eq). Purge the flask with nitrogen for 10 minutes.

  • Reaction: Heat the mixture to 80 °C for 4 hours.

  • Self-Validation Check (LC-MS): Sample the reaction. The starting material mass (m/z corresponding to M+H) should disappear. The product mass must exhibit a 3:1 isotopic pattern (M : M+2), confirming that the C5-chlorine atom is still intact. If the isotopic pattern is 1:1 or absent, over-coupling or dechlorination has occurred.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

Protocol B: Reductive Amination of the C4-Carbaldehyde

Objective: Convert the C4-aldehyde into a substituted amine to introduce an affinity element for kinase selectivity. Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen over NaBH4 because it is a milder reducing agent. It requires the prior formation of the iminium ion to facilitate hydride transfer, preventing the premature reduction of the aldehyde into a primary alcohol.

  • Imine Formation: Dissolve the C6-arylated intermediate (1.0 eq) and the target primary or secondary amine (1.2 eq) in anhydrous dichloroethane (DCE). Add glacial acetic acid (0.1 eq) to catalyze iminium formation. Stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise. Stir for an additional 12 hours at room temperature.

  • Self-Validation Check (1H-NMR/TLC): Monitor by TLC (shift to a more polar, basic spot that stains with ninhydrin). In the crude 1H-NMR, verify the complete disappearance of the highly deshielded aldehyde proton singlet (typically around 10.5 ppm).

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over MgSO4, and purify via reverse-phase HPLC.

Safety, Handling, and Storage

As an aldehyde-containing halogenated heterocycle, 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde requires stringent handling protocols[1.3].

  • Storage: Must be stored at 2-8 °C under an inert atmosphere (Argon or Nitrogen)[1.2]. Exposure to ambient air can lead to auto-oxidation of the carbaldehyde to the corresponding carboxylic acid[2.8].

  • Handling: Classified as Acute Tox. 3 (Oral) and Eye Irrit. 2A [2.7]. All manipulations must be performed in a certified fume hood using standard PPE (nitrile gloves, lab coat, safety goggles). In case of exposure, immediately flush the affected area with copious amounts of water and seek medical advice.

References
  • NextSDS. "5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde — Chemical Substance Information." NextSDS Database. URL: [Link]

  • ChemBK. "5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde - Introduction & Safety." ChemBK Chemical Database. URL: [Link]

Foundational

solubility profile of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in organic solvents

An In-depth Technical Guide to the Solubility Profile of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in Organic Solvents Abstract The characterization of a compound's solubility is a critical, yet often unde...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in Organic Solvents

Abstract

The characterization of a compound's solubility is a critical, yet often underestimated, aspect of early-stage drug discovery and development. Poor solubility can lead to a cascade of downstream challenges, including inaccurate biological assay results, formulation difficulties, and compromised bioavailability. This guide provides a comprehensive framework for determining and understanding the solubility profile of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols for its determination, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a thorough and reliable solubility assessment of this and similar chemical entities.

Introduction: The Significance of Solubility in Drug Discovery

The adage "like dissolves like" forms the cornerstone of solubility principles, yet the reality of predicting a compound's behavior in various solvents is far more nuanced.[1] For a molecule such as 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, with its complex array of functional groups—a pyrrolopyridine core, halogens, and a carbaldehyde—a systematic approach to determining its solubility is paramount. The solubility of a potential drug candidate profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile.[2] A compound that is insoluble in aqueous and organic media will likely exhibit poor oral bioavailability and be challenging to formulate for intravenous administration.

This guide will focus on establishing the thermodynamic solubility of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. Thermodynamic solubility is defined as the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure.[3] This is distinct from kinetic solubility, which measures the concentration at which a compound precipitates from a supersaturated solution, often generated from a high-concentration DMSO stock.[4][5] While kinetic solubility is valuable for high-throughput screening, thermodynamic solubility provides a more accurate and fundamental understanding of the compound's intrinsic properties, which is crucial for lead optimization and pre-formulation studies.[6][7]

Physicochemical Properties of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

A preliminary analysis of the molecule's structure can provide qualitative insights into its expected solubility.

  • Molecular Formula: C8H4ClIN2O[8][9]

  • Molecular Weight: Approximately 306.49 g/mol [8]

  • Physical Form: Expected to be a solid at room temperature.[8]

  • Structural Features:

    • Aromatic Heterocyclic Core (Pyrrolopyridine): The fused aromatic rings contribute to a rigid, planar structure. The presence of nitrogen atoms can participate in hydrogen bonding as acceptors. The pyrrole-like NH group can act as a hydrogen bond donor.[10]

    • Halogen Substituents (Chloro and Iodo): These bulky, lipophilic groups increase the molecular weight and are expected to decrease solubility in polar solvents.

    • Carbaldehyde Group: The aldehyde functionality is polar and can act as a hydrogen bond acceptor.

Based on these features, it is anticipated that 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde will exhibit limited solubility in non-polar, aliphatic solvents (e.g., hexanes) and greater solubility in polar aprotic solvents that can engage in hydrogen bonding and dipole-dipole interactions (e.g., DMSO, DMF, THF). Its solubility in polar protic solvents (e.g., ethanol, methanol) will depend on the balance between the polar functional groups and the lipophilic halogenated aromatic core.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[2][3][11] It is a conceptually simple and reliable technique that involves equilibrating an excess of the solid compound with the solvent of interest.

Materials
  • 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (solid)

  • Selected organic solvents (e.g., DMSO, DMF, Acetonitrile, THF, Dichloromethane, Ethyl Acetate, Methanol, Ethanol, Toluene, Hexane)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (e.g., 2-5 mg) to a vial containing a known volume of the selected organic solvent (e.g., 1-2 mL). The key is to ensure that undissolved solid remains after equilibration.[2]

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stir bar to agitate the mixtures.

    • Maintain a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[4][3] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10-15 minutes) to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully aspirate the supernatant, being cautious not to disturb the solid pellet.

    • Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining particulate matter. Adsorption of the compound to the filter should be assessed and minimized by pre-conditioning the filter with the solution.

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the linear range of the calibration curve.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS method.

    • Prepare a calibration curve using known concentrations of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.

    • Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in units such as mg/mL or µM.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid to solvent B Cap vial A->B C Agitate at constant temp (24-72h) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Dilute sample E->F G Analyze via HPLC/LC-MS F->G H Calculate solubility from calibration curve G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Profile of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde at 25°C

SolventPolarity IndexSolubility (mg/mL)Solubility (µM)Observations
Hexane0.1Expected < 0.1< 326Insoluble
Toluene2.4Expected Low-Sparingly Soluble
Dichloromethane3.1Expected Moderate-Soluble
Ethyl Acetate4.4Expected Moderate-Soluble
Tetrahydrofuran (THF)4.0Expected High-Freely Soluble
Acetonitrile5.8Expected Moderate-High-Soluble
Ethanol4.3Expected Moderate-Soluble
Methanol5.1Expected Moderate-Soluble
N,N-Dimethylformamide (DMF)6.4Expected High-Freely Soluble
Dimethyl sulfoxide (DMSO)7.2Expected Very High-Very Soluble

Note: The values in this table are hypothetical and serve as a template for experimental results. The polarity index is a relative measure of a solvent's polarity.

Interpreting the Results

The solubility of a solute is governed by the enthalpy and entropy of dissolution.[11] For a solid to dissolve, the energy required to break the crystal lattice forces and the solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

  • High Solubility in Polar Aprotic Solvents (DMSO, DMF): These solvents have large dipole moments and can act as hydrogen bond acceptors, effectively solvating the polar carbaldehyde and the pyrrolopyridine ring system.

  • Moderate Solubility in Alcohols (Methanol, Ethanol): These protic solvents can act as both hydrogen bond donors and acceptors. However, the large, non-polar surface area of the halogenated aromatic core may limit the overall solubility compared to polar aprotic solvents.

  • Low Solubility in Non-Polar Solvents (Hexane, Toluene): The energy required to overcome the strong crystal lattice forces of the solid is not sufficiently compensated by the weak van der Waals interactions with these non-polar solvents.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_solubility A Crystal Lattice Energy Solubility Solubility A->Solubility B H-Bond Donors/Acceptors B->Solubility C Molecular Size & Polarity C->Solubility D Polarity / Dipole Moment D->Solubility E H-Bonding Capacity E->Solubility

Caption: Factors Influencing the Solubility of an Organic Compound.

Conclusion

A thorough understanding of the solubility profile of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in a range of organic solvents is essential for its successful development as a potential therapeutic agent. The shake-flask method, as detailed in this guide, provides a robust and reliable means of obtaining this critical data. By systematically evaluating its solubility, researchers can make informed decisions regarding solvent selection for chemical reactions, purification, biological screening, and formulation, ultimately accelerating the journey from discovery to clinical application.

References

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • NextSDS. (n.d.). 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. Retrieved from [Link]

  • Pal, M., & P, V. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • ChemBK. (2024, April 9). 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Request for Quotation. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Absorption Systems. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • PCBIS. (n.d.). Kinetic solubility. Retrieved from [Link]

  • Lesyk, D., & Kheilik, Y. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Retrieved from [Link]

  • NextSDS. (n.d.). 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Kumar, B. V., et al. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H .... Retrieved from [Link]

  • Seidell, A. (n.d.). Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature. HathiTrust Digital Library. Retrieved from [Link]

  • NIST. (n.d.). 4-Pyridinecarboxaldehyde. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-pyridine carboxaldehyde. Retrieved from [Link]

Sources

Exploratory

Crystallographic Characterization and X-Ray Diffraction of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Executive Summary The functionalization of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and protein-protein int...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and protein-protein interaction modulators. The compound 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS: 1246088-64-1) represents a highly dense, polyfunctionalized building block. Its unique substitution pattern—featuring a pyrrole hydrogen-bond donor, a pyridine hydrogen-bond acceptor, a reactive C4-aldehyde, and two distinct halogen-bond donors (C5-Cl and C6-I)—creates a complex supramolecular landscape.

This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By examining the causality behind crystallization techniques, addressing the "heavy-atom effect" of iodine[1], and mapping the non-covalent interactions (hydrogen and halogen bonding)[2], this guide establishes a self-validating protocol for the structural elucidation of heavily halogenated N-heterocycles.

The Supramolecular Landscape: Causality in Crystal Engineering

Before initiating crystallization, it is critical to understand the competing intermolecular forces inherent to 5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.

Hydrogen Bonding (H-Bonding)

Unsubstituted 7-azaindoles classically form robust N−H⋯N inversion dimers in the solid state[3][4]. However, the introduction of the C4-carbaldehyde group introduces a competing hydrogen-bond acceptor. The pyrrole N−H may preferentially interact with the highly polarized carbonyl oxygen ( N−H⋯O=C ) rather than the pyridine nitrogen, leading to extended 1D chains rather than discrete dimers.

Halogen Bonding (X-Bonding) and the σ -Hole

Halogen bonding is driven by the σ -hole—a region of positive electrostatic potential on the outermost surface of the halogen atom along the extension of the C−X covalent bond[5][6]. Iodine, being highly polarizable, possesses a pronounced σ -hole, making the C6-Iodine an excellent halogen-bond donor. The C5-Chlorine possesses a weaker σ -hole. In the crystal lattice, we expect strong C−I⋯O (aldehyde) or C−I⋯N (pyridine) short contacts, which act orthogonally to the hydrogen-bonding network to stabilize the 3D architecture.

Supramolecular_Network MoleculeA Azaindole Core (H-Bond Donor) MoleculeB Pyridine Nitrogen (H-Bond Acceptor) MoleculeA->MoleculeB N-H···N (Dimerization) Aldehyde C4-Aldehyde (X-Bond Acceptor) MoleculeA->Aldehyde N-H···O (Chain Formation) Iodine C6-Iodine (σ-hole Donor) Iodine->Aldehyde C-I···O (Halogen Bond)

Diagram 1: Competing non-covalent interaction pathways in polyfunctionalized azaindoles.

Experimental Protocol: Crystallization and SCXRD

To obtain high-resolution structural data, the protocols must mitigate the risk of "oiling out" (liquid-liquid phase separation) common to functionalized azaindoles[7], and account for the high X-ray absorption of iodine.

Step-by-Step Crystallization Methodology

Causality: Rapid cooling of this compound often results in amorphous precipitation due to the rapid trapping of competing H-bond and X-bond conformers. Vapor diffusion provides the thermodynamic control necessary for the heaviest atom (Iodine) to achieve optimal packing.

  • Solvent Selection: Dissolve 10 mg of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in 0.5 mL of a moderately polar, good solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a 2 mL inner vial to remove heterogeneous nucleation sites (dust/impurities).

  • Anti-Solvent Setup: Place the 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of a volatile anti-solvent (e.g., n-Pentane or Hexane).

  • Vapor Diffusion: Seal the outer vial tightly. Allow the anti-solvent to slowly diffuse into the inner vial at constant room temperature (20 °C) in a vibration-free environment for 3–7 days.

  • Harvesting: Inspect under polarized light. Select a block-like crystal with uniform extinction, indicating a single domain without twinning.

X-Ray Diffraction Data Collection

Causality: Iodine has a massive atomic mass ( 126.9 g/mol ) compared to the rest of the scaffold. This causes a severe "heavy-atom effect," meaning it scatters X-rays intensely but also absorbs them[1][8]. Data must be collected at cryogenic temperatures to reduce the thermal motion (Anisotropic Displacement Parameters, ADPs) of the lighter C, N, and O atoms, which would otherwise be masked by the electron density ripples of iodine.

  • Mounting: Coat the selected crystal in Paratone-N oil to protect it from atmospheric moisture and mount it on a MiTeGen loop.

  • Cryo-Cooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat. Why 100 K? It minimizes thermal smearing, allowing accurate resolution of the aldehyde and pyrrole protons[9].

  • Diffraction: Mount on a diffractometer equipped with a microfocus Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) radiation source and a photon-counting pixel array detector.

  • Data Strategy: Collect a full sphere of data with high redundancy (multiplicity > 4) to ensure accurate absorption correction.

Structure Solution and Refinement
  • Integration & Absorption Correction: Integrate frames using software like APEX/SAINT. Crucial Step: Apply a multi-scan empirical absorption correction (e.g., SADABS). Without this, the high absorption coefficient ( μ ) of iodine will cause false electron density peaks.

  • Phase Solution: Solve the structure using Intrinsic Phasing (SHELXT). The iodine atom will be located immediately, and the remaining atoms will appear in the difference Fourier map.

  • Refinement: Refine using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Atom Treatment: Locate the pyrrole N−H and aldehyde C−H protons in the difference map and refine them freely or with a riding model constraint ( Uiso​(H)=1.2Ueq​(N/C) ) to validate the hydrogen-bonding network[3].

SCXRD_Workflow Solvent Vapor Diffusion (DCM / n-Pentane) Crystal Crystal Harvesting (Polarized Light) Solvent->Crystal Nucleation Mounting Cryo-Mounting (100 K, Paratone Oil) Crystal->Mounting Selection Diffraction Data Collection (High Redundancy) Mounting->Diffraction Goniometer Integration Multi-Scan Absorption Correction (SADABS) Diffraction->Integration Raw Frames Refinement Anisotropic Refinement (SHELXL) Integration->Refinement Mitigate I-Absorption

Diagram 2: Self-validating workflow for X-ray data collection of heavy-atom heterocycles.

Quantitative Data Summaries

While the exact unit cell for CAS 1246088-64-1 depends on the specific polymorph/solvate obtained, Table 1 outlines the highly constrained, representative crystallographic parameters expected for this class of polyhalogenated 7-azaindoles based on homologous empirical data[4][9]. Table 2 details the expected geometric constraints of the non-covalent interactions.

Table 1: Representative Crystallographic Parameters
ParameterExpected Value / RangeScientific Rationale
Crystal System Monoclinic or TriclinicLow symmetry is favored due to directional X-bonding and H-bonding.
Space Group P21​/c or P1ˉ Centrosymmetric packing allows for antiparallel dipole alignment.
Temperature 100(2) KRequired to suppress ADPs of light atoms adjacent to Iodine.
Radiation Mo K α ( λ=0.71073 Å)Preferred over Cu K α to minimize severe absorption by Iodine.
R-factor ( R1​ ) <0.05 Indicator of a high-quality model; heavily dependent on absorption correction.
Goodness-of-fit (S) 0.95−1.05 Validates the weighting scheme during SHELXL refinement.
Table 2: Key Non-Covalent Interaction Metrics
Interaction TypeDonor (D)Acceptor (A)Expected D⋯A Distance (Å)Angle ( )
Hydrogen Bond Pyrrole N-HPyridine N 2.85−3.05 >160∘
Hydrogen Bond Pyrrole N-HAldehyde O 2.75−2.95 >150∘
Halogen Bond C6-IodineAldehyde O 3.00−3.30 165∘−180∘
Halogen Bond C5-ChlorinePyridine N 3.10−3.40 150∘−175∘

(Note: Halogen bond distances are significantly shorter than the sum of the van der Waals radii of the respective atoms, confirming the presence of a strong attractive σ -hole interaction).

Conclusion

The structural elucidation of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde requires a deliberate approach to crystal engineering and X-ray diffraction. The massive electron density of the C6-iodine atom acts as a double-edged sword: it drives highly directional, predictable halogen bonding that stabilizes the crystal lattice, but it demands rigorous cryogenic data collection and multi-scan absorption corrections to prevent the masking of the critical C4-aldehyde and pyrrole functionalities. By adhering to the thermodynamic crystallization and refinement protocols outlined above, researchers can successfully map the complex supramolecular topology of this advanced medicinal building block.

References

  • The effect of heavy atom to two photon absorption properties and intersystem crossing mechanism... ResearchGate / Journal of Luminescence URL:[Link]

  • Topological features and electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine: experimental charge density analysis and DFT studies CrystEngComm (RSC Publishing) URL:[Link]

  • 2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine IUCr Journals (Acta Crystallographica Section E) URL:[Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine ResearchGate / Acta Crystallographica Section E URL:[Link]

  • Heavy-Atom Effect Modulated Photoluminescence Properties of Trinuclear Copper(I) Clusters with Haloarylacetylene Ligands MDPI (Molecules) URL:[Link]

  • Halogen Bond-Assisted Electron-Catalyzed Atom Economic Iodination of Heteroarenes at Room Temperature The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Scaffold Effects on Halogen Bonding Strength Journal of Chemical Information and Modeling - ACS Publications URL:[Link]

  • Toward the Classical Description of Halogen Bonds: A Quantum Based Generalized Empirical Potential for Fluorine, Chlorine, and Bromine The Journal of Physical Chemistry A - ACS Publications URL:[Link]

Sources

Foundational

Baseline Electronic Properties of 5-Chloro-6-Iodo Azaindole Derivatives: A Technical Guide for Rational Drug Design

Executive Summary The 7-azaindole scaffold is a privileged bioisostere of indole, widely deployed in medicinal chemistry to improve aqueous solubility, tune basicity, and introduce novel hydrogen-bonding vectors. However...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole scaffold is a privileged bioisostere of indole, widely deployed in medicinal chemistry to improve aqueous solubility, tune basicity, and introduce novel hydrogen-bonding vectors. However, the specific functionalization of this core with a 5-chloro-6-iodo substitution pattern (e.g., 5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine) creates a highly specialized electronic landscape. This whitepaper provides an in-depth analysis of the baseline electronic properties of these derivatives, detailing the mechanistic causality behind their behavior, the quantitative metrics that define them, and the self-validating experimental protocols required for their characterization.

Mechanistic Foundations of Electronic Perturbations

The electronic architecture of 5-chloro-6-iodo azaindoles is dictated by the synergistic, yet distinct, quantum-chemical effects of the two adjacent halogens on the electron-deficient pyrrolo-pyridine core.

The C5-Chlorine: Inductive Electron Withdrawal (-I Effect)

Chlorine is highly electronegative. When positioned at the C5 carbon, it exerts a strong inductive withdrawal (-I effect) of electron density from the π -conjugated system.

  • Causality : This withdrawal stabilizes the ground state of the molecule, significantly lowering both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. A lowered HOMO increases the oxidative stability of the molecule, making it less susceptible to metabolic degradation by cytochrome P450 enzymes.

The C6-Iodine: Polarizability and σ -Hole Formation

Unlike chlorine, iodine is a large, highly polarizable atom. While it has a weak inductive effect, its primary contribution to the electronic baseline is the generation of an anisotropic charge distribution.

  • Causality : The covalent bond between the C6 carbon and the iodine atom draws the valence pz​ -orbital electrons toward the internuclear region. This depopulates the distal tip of the iodine atom, creating a localized region of positive electrostatic potential known as a σ -hole [1]. This electropositive crown allows the iodine to act as a potent Lewis acid, engaging in highly directional Halogen Bonding (XB) with Lewis basic residues (e.g., backbone carbonyls) in protein binding pockets[2].

G A 5-Chloro-6-Iodo 7-Azaindole Core B C5-Chlorine (Electronegative) A->B C C6-Iodine (Polarizable) A->C D Inductive Electron Withdrawal (-I) B->D E Strong Sigma-Hole Formation (u03C3-hole) C->E F Lowered HOMO/LUMO Levels D->F G Enhanced Halogen Bonding (XB) E->G F->G Synergistic Target Binding

Caption: Logical flow of electronic perturbations induced by 5-chloro and 6-iodo substitutions.

Quantitative Baseline Properties

To effectively utilize these derivatives in structure-based drug design (SBDD), researchers must rely on absolute quantitative metrics. The table below summarizes the typical baseline electronic properties derived from both empirical measurements and Density Functional Theory (DFT) calculations[3],[4].

PropertyTypical Value RangeAnalytical MethodCausality / SignificanceHOMO Energy-5.80 to -6.20 eVCyclic VoltammetryLowered by C5-Cl (-I effect); increases oxidative/metabolic stability.LUMO Energy-1.50 to -1.90 eVCyclic VoltammetryModulated by the electron-deficient pyridine ring; dictates electron affinity.Bandgap ( Eg​ )~4.0 to 4.3 eVUV-Vis (Tauc Plot)Dictates the photophysical excitation profile and π π transitions.Maximum ESP ( Vs,max​ )> 25 kcal/molDFT (MEP Mapping)Quantifies the σ -hole strength on the C6-Iodine for halogen bonding.Dipole Moment ( μ )3.5 - 4.5 DebyeDFT ( ω B97X-D)Vector is heavily skewed toward the C5/C6 halogen axis, affecting solubility.

Self-Validating Experimental Workflows

Determining the electronic properties of halogenated azaindoles requires a dual-pronged approach: empirical electrochemical measurement validated by high-level quantum mechanical modeling.

Protocol 1: Electrochemical Determination of HOMO/LUMO via Cyclic Voltammetry (CV)

Objective : Empirically determine the frontier orbital energies[5],[6]. Causality : CV measures the oxidation and reduction onset potentials, which directly correlate to the energy required to remove an electron from the HOMO or inject one into the LUMO.

Step-by-Step Methodology :

  • Solvent Preparation : Degas anhydrous dichloromethane (DCM) with argon for 15 minutes.

    • Causality: Trace oxygen is highly electroactive and will produce confounding reduction peaks, masking the true LUMO onset of the azaindole.

  • Electrolyte Addition : Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) into the DCM.

    • Causality: TBAPF 6​ provides necessary ionic conductivity without its bulky ions coordinating to or quenching the highly polarizable iodine atom.

  • Analyte Introduction : Add 1.0 mM of the 5-chloro-6-iodo azaindole derivative to the electrolyte solution.

  • Cell Setup : Assemble a three-electrode system using a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag + reference electrode.

    • Causality: Glassy carbon provides the wide electrochemical window (up to +2.0V) necessary to observe the deep HOMO levels characteristic of halogen-withdrawn azaindoles.

  • Measurement : Sweep the potential at a scan rate of 50 mV/s. Extract the onset oxidation ( Eoxonset​ ) and reduction ( Eredonset​ ) potentials from the voltammogram.

  • Calibration & Calculation : Spike the solution with ferrocene as an internal standard. Convert the onsets to absolute energy levels using the ferrocene/ferrocenium (Fc/Fc + ) standard (assumed to be -4.80 eV vs vacuum):

    • EHOMO​=−(Eoxonset​−EFc/Fc+​+4.80) eV

    • ELUMO​=−(Eredonset​−EFc/Fc+​+4.80) eV

Protocol 2: Quantum Mechanical (DFT) Validation Workflow

Objective : Map the electrostatic potential and validate orbital energies computationally[4]. Causality : Empirical CV data lacks spatial resolution. DFT provides the 3D distribution of the HOMO/LUMO and quantifies the exact magnitude of the σ -hole on the iodine atom.

Step-by-Step Methodology :

  • Geometry Optimization : Optimize the ground-state geometry using the ω B97X-D functional. Use the 6-311++G(d,p) basis set for C, H, N, and Cl, and the LanL2DZ effective core potential (ECP) for Iodine.

    • Causality: Standard basis sets fail for heavy atoms like iodine. The LanL2DZ ECP accounts for relativistic effects of the inner electrons. The dispersion-corrected ω B97X-D functional accurately models the medium-range dispersion forces critical to the large electron cloud of iodine.

  • Frequency Calculation : Run a vibrational frequency calculation at the same level of theory.

    • Causality: The absence of imaginary frequencies confirms the optimized geometry is a true local minimum on the potential energy surface, preventing artifactual electronic data.

  • ESP Mapping : Map the Molecular Electrostatic Potential (MEP) onto an electron density isosurface (typically 0.002 a.u.).

  • σ -Hole Quantification : Extract the maximum positive electrostatic potential ( Vs,max​ ) at the distal end of the C6-I bond. A higher Vs,max​ confirms a stronger capacity for halogen bonding.

Workflow Step1 Sample Preparation (Anhydrous Solvent + Electrolyte) Step2 Cyclic Voltammetry (CV) Scan at 50-100 mV/s Step1->Step2 Step3 Extract Oxidation/Reduction Onsets (E_ox, E_red) Step2->Step3 Step5 Determine Absolute HOMO/LUMO Energies Step3->Step5 Step4 DFT Computational Validation (u03C9B97X-D / LanL2DZ) Step4->Step5 Correlation

Caption: Step-by-step workflow combining Cyclic Voltammetry and DFT for HOMO/LUMO determination.

Application in Drug Design

Understanding the baseline electronic properties of 5-chloro-6-iodo azaindoles is not merely an academic exercise; it is a foundational requirement for rational drug design. The deep HOMO level imparted by the C5-chlorine ensures that the molecule resists rapid oxidative clearance in the liver. Simultaneously, the pronounced σ -hole on the C6-iodine allows medicinal chemists to target specific nucleophilic residues (e.g., the sulfur of a methionine or the oxygen of a backbone amide) deep within kinase hinge-binding pockets. By utilizing the self-validating workflows described above, researchers can precisely tune these electronic parameters, transforming a simple building block into a highly selective, metabolically stable pharmacophore.

References

  • 1. PMC / NIH.[1]

  • 2. Wiley-VCH.[2] 3.3. NIH.[3] 4.4. MDPI.[4] 5.5. RSC Publishing.[5] 6.6. ACS Publications.[6]

Sources

Exploratory

A Technical Guide to Preliminary Synthesis Pathways for 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Abstract The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, frequently serving as a bioisostere for indole or purine systems in the design of kinas...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, frequently serving as a bioisostere for indole or purine systems in the design of kinase inhibitors and other therapeutic agents.[1][2] The specific derivative, 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, represents a highly functionalized building block, offering multiple points for diversification in drug discovery programs. The presence of chloro, iodo, and formyl groups at specific positions allows for a range of subsequent chemical modifications, such as cross-coupling, condensation, and reductive amination reactions. This guide outlines two plausible preliminary synthetic pathways for its preparation, focusing on strategic functionalization of the 7-azaindole core. The proposed routes are grounded in established organometallic and heterocyclic chemistry principles, addressing the key challenges of regioselective halogenation and formylation.

Strategic Overview and Retrosynthetic Analysis

The synthesis of a polysubstituted 7-azaindole like the target molecule presents significant regiochemical challenges. The core challenges are:

  • C5-Chlorination: Introduction of a chlorine atom specifically at the C5 position of the pyridine ring.

  • C6-Iodination: Subsequent introduction of an iodine atom adjacent to the chlorine, also on the electron-deficient pyridine ring.

  • C4-Formylation: Selective installation of a carbaldehyde group at the C4 position, a non-traditional site for electrophilic substitution on the 7-azaindole scaffold.

Direct electrophilic substitution on the parent 7-azaindole ring typically occurs at the C3 position of the electron-rich pyrrole moiety.[3] Therefore, a successful synthesis requires a more nuanced strategy involving protection and directed functionalization. Our retrosynthetic analysis breaks down the target molecule into a key intermediate, 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine , which can then be formylated.

Two primary pathways are proposed:

  • Pathway I: Late-Stage Directed Formylation. This approach focuses on the final C-H activation and formylation of a pre-functionalized 5-Chloro-6-iodo-7-azaindole core. This is the most direct route if the key intermediate is accessible.

  • Pathway II: Stepwise Halogenation to Synthesize the Key Intermediate. This pathway details the construction of the 5-Chloro-6-iodo-7-azaindole core itself, starting from a more readily available 5-Chloro-7-azaindole.

Pathway I: Late-Stage Directed C4-Formylation

This pathway hinges on the selective C4-formylation of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine. A standard Vilsmeier-Haack reaction is unlikely to provide the desired C4-regioisomer.[4][5] Therefore, a directed ortho-metalation (DoM) strategy is proposed. This requires temporary protection of the acidic N-H of the pyrrole ring, which also facilitates the subsequent lithiation step.

Pathway_I A 5-Chloro-6-iodo-1H- pyrrolo[2,3-b]pyridine B N-Protected Intermediate A->B  N-Protection  (e.g., TIPSCl, NaH) C C4-Lithiated Species (transient) B->C  Directed Metalation  (e.g., n-BuLi, -78°C) D N-Protected Target C->D  Formylation  (DMF Quench) E 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine- 4-carbaldehyde (Target) D->E  Deprotection  (e.g., TBAF)

Caption: Pathway I: Synthesis via Late-Stage Directed Formylation.

Experimental Protocols: Pathway I

Step 1: N-Protection of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine

  • Rationale: Protection of the pyrrole nitrogen is crucial to prevent deprotonation by the strong base in the subsequent step and to enhance the solubility of the substrate in ethereal solvents. The triisopropylsilyl (TIPS) group is an excellent choice due to its bulk, which can influence regioselectivity, and its straightforward removal under mild conditions.[6]

  • Protocol:

    • To a stirred solution of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes until hydrogen evolution ceases.

    • Add triisopropylsilyl chloride (TIPSCl, 1.1 equiv) dropwise to the suspension.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield 5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine .

Step 2: Directed C4-Metalation and Formylation

  • Rationale: With the N1 position blocked, a strong organolithium base can selectively deprotonate the most acidic C-H proton on the pyridine ring. The C4 position is activated by the adjacent pyrrole ring and the C5-chloro substituent, making it a plausible site for lithiation. The resulting lithiated intermediate is a powerful nucleophile that can be trapped with an electrophile like N,N-dimethylformamide (DMF) to install the formyl group. A similar strategy has been successfully employed for the functionalization of related 4-chloro-azaindoles.[7]

  • Protocol:

    • Dissolve the N-protected intermediate (1.0 equiv) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

    • Add n-butyllithium (n-BuLi, 2.2 equiv, solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

    • Stir the resulting dark solution at -78 °C for 1 hour to ensure complete metalation.

    • Add anhydrous DMF (3.0 equiv) dropwise, again keeping the temperature below -70 °C.

    • Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to 0 °C.

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify via column chromatography to obtain the N-TIPS protected carbaldehyde.

Step 3: N-Deprotection

  • Rationale: The final step involves the removal of the TIPS protecting group to liberate the N-H of the pyrrole ring and yield the target compound. Tetrabutylammonium fluoride (TBAF) is the standard reagent for cleaving silyl ethers and N-silyl groups.

  • Protocol:

    • Dissolve the purified N-protected carbaldehyde (1.0 equiv) in THF.

    • Add TBAF (1.0 M solution in THF, 1.5 equiv) and stir the mixture at room temperature for 1-3 hours.

    • Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to afford 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde .[8][9]

Pathway II: Synthesis of the Key Intermediate

The success of Pathway I relies on the availability of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine. This section outlines a plausible synthesis for this key intermediate starting from the more accessible 5-chloro-7-azaindole. This route also employs a protection/directed metalation strategy, this time for iodination.

Pathway_II A 5-Chloro-1H- pyrrolo[2,3-b]pyridine B N-Protected 5-Chloro Intermediate A->B  N-Protection  (TIPSCl, NaH) C C6-Lithiated Species (transient) B->C  Directed Metalation  (LDA, -78°C) D 5-Chloro-6-iodo-1-(TIPS)-1H- pyrrolo[2,3-b]pyridine C->D  Iodination  (I₂ Quench) E 5-Chloro-6-iodo-1H- pyrrolo[2,3-b]pyridine (Intermediate) D->E  Deprotection  (TBAF)

Caption: Pathway II: Synthesis of the Key Halogenated Intermediate.

Experimental Protocols: Pathway II

Step 1: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine

  • Rationale: This starting material can be synthesized via several established methods for azaindoles. A common approach is the Fischer indole synthesis. This involves the acid-catalyzed reaction of 5-chloro-2-hydrazinopyridine with a suitable ketone or aldehyde, followed by cyclization and aromatization. Use of polyphosphoric acid (PPA) has proven effective for this transformation.[10]

  • Protocol (Conceptual):

    • Prepare 5-chloro-2-hydrazinopyridine from 2,5-dichloropyridine.

    • React the hydrazinopyridine with a pyruvate equivalent (e.g., ethyl pyruvate) to form the corresponding hydrazone.

    • Heat the hydrazone in a strong acid catalyst such as PPA or Eaton's reagent to induce cyclization and furnish the 5-chloro-7-azaindole core.

Step 2: N-Protection

  • Protocol: This step is identical to Step 1 of Pathway I, using 5-Chloro-1H-pyrrolo[2,3-b]pyridine as the starting material to yield 5-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine .

Step 3: Directed C6-Iodination

  • Rationale: Iodination of the electron-deficient pyridine ring requires activation via metalation. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base suitable for deprotonating the C6 position, which is activated by the adjacent C5-chloro group. The resulting anion is then quenched with an iodine source.

  • Protocol:

    • In a separate flask, prepare LDA by adding n-BuLi (1.1 equiv) to a solution of diisopropylamine (1.2 equiv) in anhydrous THF at -78 °C.

    • In the main reaction flask, dissolve the N-protected 5-chloro-azaindole (1.0 equiv) in anhydrous THF and cool to -78 °C.

    • Slowly transfer the freshly prepared LDA solution to the substrate solution via cannula.

    • Stir the reaction at -78 °C for 1 hour.

    • Add a solution of iodine (I₂, 1.5 equiv) in THF dropwise.

    • Stir for an additional hour at -78 °C before allowing the reaction to warm to room temperature.

    • Quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield 5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine .[6]

Step 4: N-Deprotection

  • Protocol: This step is identical to Step 3 of Pathway I, using the product from the previous step to yield the key intermediate, 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine .[11][12]

Data and Strategy Comparison

PathwayStarting MaterialKey TransformationRegiocontrol MethodAdvantagesChallenges
Pathway I 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridineC4-FormylationDirected ortho-Metalation (DoM)More direct route to the final product.Relies on the availability of a complex starting material. C4-lithiation may face competition from other sites.
Pathway II 5-Chloro-1H-pyrrolo[2,3-b]pyridineC6-IodinationDirected ortho-Metalation (DoM)Starts from a simpler, more accessible material.Longer synthetic sequence. Requires careful control of two separate directed metalation steps.

Conclusion

The synthesis of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a challenging but feasible endeavor for experienced synthetic chemists. The proposed pathways leverage modern synthetic techniques, particularly the use of nitrogen protecting groups and directed ortho-metalation, to overcome the inherent regioselectivity challenges of the 7-azaindole scaffold. Pathway I offers a more direct route, assuming the di-halogenated intermediate is accessible. Pathway II provides a more fundamental approach to construct this key intermediate from a simpler precursor. Both strategies highlight the necessity of precise reaction control to achieve the desired functionalization pattern on this medicinally important heterocyclic core. These preliminary pathways provide a robust framework for researchers and drug development professionals to access this valuable synthetic building block.

References

  • Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels–Alder/Retro-Diels–Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters - ACS Publications. Available at: [Link]

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. PMC. Available at: [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. Available at: [Link]

  • Heterosynthesis Using Nitriles: Novel Pyrrolo[2,3-b]pyridines. Scientific Research Publishing. Available at: [Link]

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. African Journals Online. Available at: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Heterosynthesis Using Nitriles: Novel Pyrrolo[2,3-b]pyridines. Scientific Research Publishing Inc. Available at: [Link]

  • A convenient synthetic route to substituted pyrrolo[2,3-b]pyridines via a novel ethylene-bridged compound. ResearchGate. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Available at: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

  • Preparation method for 4-substituted-7-azaindole. Google Patents.
  • Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv. Available at: [Link]

  • 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine. NextSDS. Available at: [Link]

  • 5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine. Amerigo Scientific. Available at: [Link]

  • 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde - Introduction. ChemBK. Available at: [Link]

  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine. NextSDS. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. AWS. Available at: [Link]

  • Recent developments in the synthesis of 4-, 5-, 6- and 7-azaindoles. ResearchGate. Available at: [Link]

  • Vilsmeier-Haack Reaction. Master Organic Chemistry. Available at: [Link]

  • 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. NextSDS. Available at: [Link]

  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI. Available at: [Link]

  • Synthesis of 5-chloro-7-azaindoles by Fischer reaction. ResearchGate. Available at: [Link]

  • A kind of synthetic method of 5 chlorine 7 azaindoles. Google Patents.
  • Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. PubMed. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Safe Handling of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive safety data and handling precautions for 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS: 1246088-64-1), a k...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS: 1246088-64-1), a key intermediate in organic synthesis and drug discovery. As a Senior Application Scientist, the following information is synthesized from available safety data and established laboratory best practices to ensure the safe and effective use of this compound in a research environment.

Compound Overview and Significance

5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a halogenated azaindole derivative. The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. This particular compound, with its reactive aldehyde and halogen substituents, serves as a versatile building block for the synthesis of more complex molecules, including potent kinase inhibitors such as those targeting Janus kinase 3 (JAK3), which are under investigation for the treatment of autoimmune diseases and transplant rejection.[1] Its utility in the synthesis of such high-value compounds underscores the importance of understanding its safe handling and reactivity.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is paramount before handling this compound.

GHS Classification:

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral3H301: Toxic if swallowed alt text Danger
Serious Eye Irritation2H319: Causes serious eye irritation alt text Warning

Source: Sigma-Aldrich

Physical and Chemical Properties:

PropertyValue
Molecular Formula C₈H₄ClIN₂O
Molecular Weight 306.49 g/mol
Appearance Yellow solid
Solubility Soluble in organic solvents such as methylene chloride and ethanol.[2]
Stability Reported to be unstable in air.[2]

Expert Analysis of Hazards: The primary and most severe hazard associated with this compound is its acute oral toxicity, as indicated by the GHS06 pictogram and H301 statement. This necessitates stringent controls to prevent ingestion. The "Danger" signal word highlights this acute risk.

The second significant hazard is serious eye irritation (H319). Contact with the eyes is likely to cause significant discomfort and potential damage.

While not explicitly classified, the presence of iodine and chlorine atoms on an aromatic system suggests that thermal decomposition could release toxic and corrosive fumes, such as hydrogen iodide, hydrogen chloride, and oxides of nitrogen.

Given its reported instability in air, there is a potential for degradation over time, which could lead to the formation of unknown byproducts with different hazard profiles. Therefore, it is crucial to handle this compound under an inert atmosphere where possible and store it correctly.

Safe Handling and Storage Procedures

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and procedural diligence, is essential.

Engineering Controls
  • Ventilation: All handling of solid 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

  • Containment: For procedures with a higher risk of aerosolization (e.g., weighing, preparing stock solutions), a glove box or a ventilated balance enclosure should be used.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant splash risk.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. Given the lack of specific permeation data for this compound, it is recommended to double-glove if handling for extended periods. Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened. For tasks with a higher risk of spills, a chemically resistant apron is also recommended.

  • Respiratory Protection: While engineering controls are the primary means of protection, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary for emergency situations or if engineering controls are not sufficient.

Storage
  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation due to air instability.[2]

  • Temperature: Store in a cool, dry, and dark place.

  • Location: Keep in a designated, well-ventilated storage area for toxic compounds, away from incompatible materials such as strong oxidizing agents.

Diagram of Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Fume Hood a->b c Weigh Compound in Ventilated Enclosure b->c Proceed when ready d Transfer to Reaction Vessel c->d e Conduct Reaction in Fume Hood d->e f Quench Reaction e->f Reaction complete g Segregate Waste f->g h Decontaminate Glassware g->h i Doff PPE h->i G cluster_actions a Call Poison Center/Doctor Immediately b Rinse with water for 15+ mins e Seek immediate medical attention b->e c Move to fresh air c->e d Wash with soap and water d->e If irritation persists start Exposure Event ingestion Ingestion? start->ingestion ingestion->a Yes eye Eye Contact? ingestion->eye No eye->b Yes inhalation Inhalation? eye->inhalation No inhalation->c Yes skin Skin Contact? inhalation->skin No skin->d Yes

Caption: Decision tree for first aid response to exposure.

Experimental Protocol: A Representative Suzuki Coupling Reaction

The following protocol is a representative example of how 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde might be used in a common cross-coupling reaction. This should be adapted as necessary for specific research goals.

Objective: To synthesize a 6-aryl-5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde derivative via a Suzuki coupling reaction.

Materials:

  • 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Nitrogen or Argon source

Procedure:

  • Inert Atmosphere: Set up a round-bottom flask with a condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: To the flask, add 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (1.0 equivalent), the arylboronic acid (1.1 equivalents), and potassium carbonate (2.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (0.05 equivalents).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.

Disposal Considerations

All waste containing 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde or its byproducts must be treated as hazardous waste.

  • Solid Waste: Collect in a dedicated, labeled, and sealed container.

  • Liquid Waste: Collect all reaction mixtures and solvent washes in a labeled, sealed hazardous waste container.

  • Disposal Route: All waste must be disposed of through your institution's licensed hazardous waste disposal program. Do not dispose of this chemical down the drain or in regular trash.

Conclusion

5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a valuable research chemical with significant potential in drug discovery. Its acute oral toxicity and potential for serious eye irritation demand a high level of respect and care in its handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergency situations, researchers can safely and effectively harness the synthetic utility of this compound.

References

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry, 23(15), 4893-4906. [Link]

  • ChemBK. (2024, April 9). 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Request for Quotation. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Reductive Amination of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Strategic Significance & Substrate Profiling In modern drug discovery, highly functionalized 7-azaindoles are privileged scaffolds, frequently utilized in the development of potent kinase inhibitors[1]. The compound 5-ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Significance & Substrate Profiling

In modern drug discovery, highly functionalized 7-azaindoles are privileged scaffolds, frequently utilized in the development of potent kinase inhibitors[1]. The compound 5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS: 1246088-64-1) serves as a critical tripartite building block[2][3].

The C4-carbaldehyde provides a reactive handle for introducing solubilizing or hinge-binding amine appendages via reductive amination. Concurrently, the C5-chloro and C6-iodo substituents act as orthogonal vectors for late-stage transition-metal-catalyzed functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings)[4]. The primary synthetic challenge is executing the C4-reductive amination with absolute chemoselectivity—specifically, avoiding the premature hydrodehalogenation of the highly labile C6-carbon-iodine bond or the undesired SN​Ar displacement of the halogens.

Mechanistic Causality: Reagent Selection

The selection of the reducing agent is the most critical parameter in this workflow.

  • Why Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ )? STAB is a mild hydride donor that exhibits remarkable selectivity, reducing protonated imines and iminium ions significantly faster than free aldehydes[5][6]. The steric bulk and electron-withdrawing nature of the three acetoxy groups stabilize the boron-hydrogen bond, dampening its reactivity compared to NaBH4​ [5].

  • Preservation of Halogens: Catalytic hydrogenation ( H2​ with Pd/C) is strictly prohibited for this substrate, as it will rapidly induce hydrodehalogenation of both the C6-I and C5-Cl bonds[4]. STAB operates under mild, metal-free conditions, leaving these critical halogen bonds entirely intact[7].

  • Tolerance of the Free Azaindole NH: The 1H-pyrrolo[2,3-b]pyridine core features an acidic NH. STAB is highly compatible with free azaindoles, eliminating the need for transient protecting groups (e.g., Boc or SEM) and streamlining the synthetic sequence[4].

LogicTree Start Select Reducing Agent for Halogenated Azaindole H2 H2 + Pd/C Start->H2 NaBH4 NaBH4 Start->NaBH4 STAB NaBH(OAc)3 (STAB) Start->STAB H2_Result Hydrodehalogenation (Loss of C6-I, C5-Cl) H2->H2_Result NaBH4_Result Direct Aldehyde Reduction (Yields C4-Alcohol) NaBH4->NaBH4_Result STAB_Result Selective Iminium Reduction (Preserves Halogens) STAB->STAB_Result

Figure 1: Decision matrix for reducing agents to prevent hydrodehalogenation.

Experimental Methodology: Self-Validating Protocol

This protocol is optimized for the coupling of 5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde with a representative secondary amine (e.g., morpholine)[1].

Reagents & Stoichiometry:

  • Substrate: 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (1.0 equiv, 1.0 mmol, 306.5 mg)[2]

  • Amine: Morpholine (1.2 equiv, 1.2 mmol, 104.5 mg)[1]

  • Reducing Agent: NaBH(OAc)3​ (1.5 equiv, 1.5 mmol, 318 mg)[5]

  • Additive: Glacial Acetic Acid (1.0 equiv, 1.0 mmol, 60 mg)[8]

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (10 mL, 0.1 M)[4][5]

Step-by-Step Workflow
  • Imine Pre-formation: Suspend the azaindole substrate in anhydrous DCE (10 mL) under a nitrogen atmosphere. Add the amine (1.2 equiv) followed by glacial acetic acid (1.0 equiv).

    • Causality & Insight: The electron-deficient nature of the halogenated azaindole ring reduces the electrophilicity of the C4-aldehyde. Acetic acid protonates the intermediate carbinolamine, facilitating the loss of water to form the highly reactive iminium ion[8]. Pre-stirring for 1–2 hours ensures maximum iminium conversion before the hydride is introduced, preventing the competitive direct reduction of the aldehyde to an alcohol byproduct[9].

  • Reductive Hydride Transfer: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3​ (1.5 equiv) portionwise over 10 minutes. Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 12–16 hours[7].

    • Self-Validation Check: Monitor the reaction via LCMS or TLC. The disappearance of the aldehyde peak (typically UV active at 254 nm) and the emergence of a more polar amine product confirms the reaction trajectory.

  • Quench & Workup: Once complete, carefully quench the reaction by adding saturated aqueous NaHCO3​ (10 mL) and stir vigorously for 15 minutes.

    • Causality & Insight: The bicarbonate quench serves a dual purpose: it safely decomposes unreacted STAB (observed as mild H2​ gas evolution) and neutralizes the acetic acid[9]. This shifts the newly formed amine product into its free-base form, ensuring it partitions completely into the organic layer during extraction.

  • Isolation: Extract the aqueous layer with Dichloromethane ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude product can be purified via silica gel chromatography (DCM/MeOH gradient) if necessary.

Mechanism A 5-Chloro-6-iodo- 7-azaindole-4-carbaldehyde C Carbinolamine Intermediate A->C AcOH (1.0 eq) DCE, 25°C B Amine (1.2 equiv) B->C AcOH (1.0 eq) DCE, 25°C D Iminium Ion (Activated) C->D -H2O E Hydride Transfer [NaBH(OAc)3] D->E F Target C4-Alkylamine (Intact C-Cl & C-I) E->F

Figure 2: Mechanistic pathway of STAB-mediated reductive amination.

Quantitative Data Presentation

The following table summarizes the optimization landscape, demonstrating the critical necessity of STAB and acetic acid for maximizing yield while preserving the halogen bonds[4][5][9].

EntryReducing AgentAdditiveSolventTime (h)Target Amine Yield (%)Dehalogenation (%)
1 NaBH(OAc)3​ (1.5 eq) AcOH (1.0 eq) DCE 12 88 < 1
2 NaBH(OAc)3​ (1.5 eq)NoneDCE2462< 1
3 NaCNBH3​ (1.5 eq)AcOH (1.0 eq)MeOH16742 - 5
4 NaBH4​ (1.5 eq)NoneMeOH215*< 1
5 H2​ (1 atm), Pd/CNoneMeOH120> 95

*The major byproduct in Entry 4 is the corresponding C4-alcohol due to direct, unselective reduction of the aldehyde.

References

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. URL:[Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • ChemBK Chemical Database. (2024). 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS: 1246088-64-1). URL: [Link]

  • Hardwicke, M. A., et al. (2010). Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. ACS Medicinal Chemistry Letters. URL:[Link]

Sources

Application

utilizing 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in kinase inhibitor synthesis

Advanced Application Note: Utilizing 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in Kinase Inhibitor Synthesis Introduction & Pharmacological Rationale The development of small-molecule kinase inhibitors hea...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Utilizing 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in Kinase Inhibitor Synthesis

Introduction & Pharmacological Rationale

The development of small-molecule kinase inhibitors heavily relies on privileged scaffolds that can effectively mimic the purine ring of adenosine triphosphate (ATP). Among these, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a premier hinge-binding motif[1]. The pyridine nitrogen (N7) and the pyrrole amine (N1-H) act as a hydrogen bond acceptor and donor, respectively, establishing robust bidentate hydrogen bonds with the backbone amides of the kinase hinge region (typically at the GK+1 and GK+3 residues)[1],[2].

However, achieving high kinome selectivity and optimal pharmacokinetic (PK) properties requires precise spatial functionalization. 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a highly specialized, tri-functionalized building block designed specifically for late-stage diversification[3]. By offering three orthogonal reactive vectors, it allows medicinal chemists to systematically probe the gatekeeper residue, the solvent-exposed channel, and adjacent hydrophobic pockets without disrupting the critical hinge-binding interaction.

Mechanistic Causality of the Scaffold Architecture

The strategic placement of halogens and the formyl group on this specific azaindole core is not arbitrary; it is driven by structure-activity relationship (SAR) causality:

  • C6-Iodo (The Selectivity Vector): Positioned to project toward the gatekeeper residue and the DFG (Asp-Phe-Gly) motif. Because iodine undergoes rapid oxidative addition with Palladium(0), it serves as the primary handle for early-stage Suzuki-Miyaura or Sonogashira cross-couplings, allowing the introduction of bulky aryl or alkynyl groups to dictate kinase selectivity[4].

  • C4-Carbaldehyde (The Solubilizing Vector): The C4 position naturally orientates toward the solvent channel of the ATP-binding pocket. The carbaldehyde moiety is primed for reductive amination. This enables the seamless attachment of basic aliphatic amines (e.g., piperazines, morpholines) which drastically improve aqueous solubility and cellular permeability[5].

  • C5-Chloro (The Metabolic Shield): Chlorine at C5 generally occupies a small lipophilic pocket, enhancing binding affinity through hydrophobic contacts. More importantly, it acts as a metabolic block, preventing cytochrome P450-mediated oxidation at the electron-rich C5 position—a common metabolic liability in unsubstituted azaindoles.

Pharmacophore cluster_0 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde N1 N1-H & N7 (Azaindole Core) Hinge Kinase Hinge Region (ATP Mimicry) N1->Hinge Bidentate H-Bonds C6 C6-Iodo Gatekeeper Gatekeeper / DFG Motif (Selectivity) C6->Gatekeeper Cross-Coupling C4 C4-Carbaldehyde Solvent Solvent Channel (Solubility/PK) C4->Solvent Reductive Amination C5 C5-Chloro Hydrophobic Hydrophobic Pocket (Metabolic Stability) C5->Hydrophobic Lipophilic Fill

Caption: Pharmacophore mapping of the functionalized 7-azaindole core to the kinase ATP-binding site.

Self-Validating Synthetic Strategy

To successfully utilize this building block, the hierarchy of chemical reactivity must be respected: Iodo > Carbaldehyde > Chloro . Furthermore, the acidic N1-H proton must be protected early in the sequence to prevent catalyst poisoning during cross-coupling and to improve organic solubility[4].

Workflow SM Starting Material (Unprotected) Step1 Step 1: N-Protection (SEM-Cl) SM->Step1 NaH, DMF Step2 Step 2: C6 Suzuki (Pd-Catalyzed) Step1->Step2 R-B(OH)2 Step3 Step 3: C4 Reductive Amination Step2->Step3 R-NH2, NaBH(OAc)3 Step4 Step 4: Global Deprotection Step3->Step4 TFA, then EDA Product Final Kinase Inhibitor Step4->Product Purification

Caption: Self-validating synthetic workflow for orthogonal functionalization of the 7-azaindole scaffold.

Experimental Protocols

Step 1: N1-Protection via SEM-Cl

Causality: The N1-H of the 7-azaindole is highly acidic and can coordinate with palladium, leading to catalyst deactivation. Protection with a 2-(trimethylsilyl)ethoxymethyl (SEM) group masks this proton and drastically increases the lipophilicity and solubility of the intermediate. Protocol:

  • Dissolve 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Cool the solution to 0 °C and add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Dropwise add SEM-Cl (1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous NH₄Cl and extract with EtOAc. Wash the organic layer with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate. In-Process Validation:

  • TLC: The product will elute significantly faster (higher Rf​ ) than the starting material in 3:1 Hexanes/EtOAc due to the loss of the polar N-H bond.

  • LC-MS: Confirm the mass shift of +130 Da corresponding to the SEM group [M+H]+ .

Step 2: Chemoselective C6 Suzuki-Miyaura Coupling

Causality: The C6-I bond is much weaker than the C5-Cl bond. By utilizing a mild base (Na₂CO₃) and a standard palladium catalyst at moderate temperatures, oxidative addition occurs exclusively at C6, leaving the C5-Cl intact for subsequent SAR profiling[4]. Protocol:

  • Combine the SEM-protected intermediate (1.0 eq), desired aryl boronic acid (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq) in a Schlenk flask.

  • Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 ratio, 0.1 M overall).

  • Heat the mixture to 80 °C for 4 hours under argon.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between water and EtOAc. Purify via flash chromatography. In-Process Validation:

  • LC-MS: The distinct isotopic pattern of iodine (large mass defect) will disappear, replaced by the mass of the coupled aryl group.

  • NMR: The appearance of new aromatic protons corresponding to the aryl substituent.

Step 3: C4 Reductive Amination

Causality: The C4-carbaldehyde is reacted with a secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because it is mild enough to selectively reduce the intermediate iminium ion without prematurely reducing the unreacted aldehyde to an alcohol. Protocol:

  • Dissolve the C6-functionalized intermediate (1.0 eq) and the target secondary amine (1.2 eq) in 1,2-Dichloroethane (DCE, 0.1 M).

  • Add glacial acetic acid (1.0 eq) to catalyze iminium formation. Stir at room temperature for 1 hour.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for 12 hours at room temperature.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate. In-Process Validation:

  • ¹H-NMR: The diagnostic aldehyde proton singlet (typically around δ 10.0 - 10.5 ppm) will completely disappear, replaced by a benzylic CH₂ singlet around δ 3.5 - 4.0 ppm.

Step 4: Global Deprotection (SEM Removal)

Causality: To restore the critical hinge-binding capability of the azaindole, the SEM group must be removed. Acidic cleavage with TFA generates a reactive hydroxymethyl intermediate, which must be trapped by a scavenger like ethylenediamine (EDA) to prevent re-alkylation of the azaindole core. Protocol:

  • Dissolve the intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 3 hours.

  • Concentrate the mixture in vacuo to remove all TFA.

  • Redissolve the residue in Methanol and add Ethylenediamine (EDA, 5.0 eq). Stir at room temperature for 2 hours to consume the formaldehyde byproduct.

  • Concentrate and purify via preparative reverse-phase HPLC to yield the final kinase inhibitor. In-Process Validation:

  • ¹H-NMR: The re-appearance of the broad N1-H singlet at δ 11.5 - 12.5 ppm.

  • LC-MS: Loss of the SEM mass ( −130 Da) yielding the final target mass.

Quantitative Data & Reaction Optimization Summary

Reaction StepPrimary ReagentsTemp / TimeExpected YieldCritical Analytical Marker
1. N-Protection SEM-Cl, NaH, DMF0 °C to RT, 2 h85 - 95%Mass shift +130 Da; Higher Rf​ on TLC
2. C6 Suzuki Ar-B(OH)₂, Pd(dppf)Cl₂, Na₂CO₃80 °C, 4 h70 - 85%Loss of Iodine isotope pattern in MS
3. C4 Reductive Amination HNR₂, NaBH(OAc)₃, AcOH, DCERT, 12 h65 - 80%Disappearance of CHO singlet (~10.5 ppm)
4. SEM Deprotection 1. TFA/DCM 2. EDA/MeOHRT, 5 h total60 - 75%Reappearance of N1-H singlet (~12.0 ppm)

References

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: J-Stage (Chem. Pharm. Bull.) URL:[1]

  • Title: Synthesis and Structure–Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity Source: ACS Publications (Journal of Medicinal Chemistry) URL:[4]

  • Title: Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling Source: MDPI (Molecules) URL:[2]

  • Title: Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 Source: J-Stage URL:[5]

  • Title: 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Request for Quotation Source: ChemBK URL:[3]

Sources

Method

Palladium-Catalyzed Cross-Coupling of 6-Iodo-1H-pyrrolo[2,3-b]pyridines: A Comprehensive Guide for Medicinal Chemists

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in modern drug discovery. As a bioisostere of indole, the incorporation of a pyridine nitrogen enhances aqueous solubility and provides a cri...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in modern drug discovery. As a bioisostere of indole, the incorporation of a pyridine nitrogen enhances aqueous solubility and provides a critical hydrogen-bond acceptor, making it a highly effective motif for targeting the ATP-binding hinge region of various kinases[1].

Functionalization at the C6 position is particularly valuable for exploring structure-activity relationships (SAR) in the solvent-exposed regions of kinase active sites[2]. Due to the electron-deficient nature of the pyridine ring, the C6-halogen bond is highly activated toward oxidative addition. Consequently, palladium-catalyzed cross-coupling of 6-iodo-1H-pyrrolo[2,3-b]pyridines has become the premier methodological approach for late-stage diversification[3].

This application note details the mechanistic rationale, optimized conditions, and self-validating experimental protocols for executing Suzuki-Miyaura and Buchwald-Hartwig couplings on the 6-iodo-7-azaindole core.

Structural Rationale and Mechanistic Pathway

The reactivity of 6-iodo-1H-pyrrolo[2,3-b]pyridine is governed by the push-pull electronic system of the fused bicyclic core. The pyrrole nitrogen (N1) donates electron density into the system, while the pyridine nitrogen (N7) withdraws it via inductive and resonance effects. The C6 position, being ortho to the pyridine nitrogen, is highly electrophilic. This makes the C6-I bond exceptionally susceptible to oxidative insertion by Palladium(0) species[3].

However, the adjacent N1 and N7 nitrogen atoms form a potent bidentate donor motif that can chelate transition metals, potentially poisoning the catalyst[4]. To circumvent this, researchers employ two distinct strategies:

  • N1-Protection: Masking the pyrrole nitrogen with electron-withdrawing groups (e.g., Boc, Ts) or sterically bulky groups (e.g., SEM) prevents catalyst chelation and suppresses undesired N-arylation[2].

  • Advanced Ligand Design: For unprotected 6-iodo-7-azaindoles, the use of bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, XPhos) coupled with pre-activated Pd catalysts (e.g., Buchwald precatalysts) ensures the catalytic cycle outcompetes off-target coordination[4].

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition [Pd(II)(7-azaindol-6-yl)(I)Lₙ] Pd0->OxAdd 6-Iodo-7-azaindole TransMet Transmetalation [Pd(II)(7-azaindol-6-yl)(R)Lₙ] OxAdd->TransMet R-B(OH)₂ + Base RedElim Reductive Elimination C6-Substituted 7-Azaindole TransMet->RedElim RedElim->Pd0 Product Release

Fig 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling of 6-iodo-7-azaindoles.

Quantitative Data: Cross-Coupling Modalities at C6

The table below summarizes the optimized parameters for various cross-coupling reactions utilizing 6-iodo-1H-pyrrolo[2,3-b]pyridine derivatives. Selecting the correct base and ligand is the primary determinant of reaction fidelity.

Coupling TypeBond FormedPreferred Catalyst / LigandOptimal BaseSolvent & TempTypical Yield
Suzuki-Miyaura (Protected N1)C–C (Aryl/Alkyl)Pd(dppf)Cl₂ or Pd(PPh₃)₄K₂CO₃ (aq) or Cs₂CO₃1,4-Dioxane/H₂O (90 °C)75–95%[2]
Suzuki-Miyaura (Unprotected)C–C (Aryl)Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O (100 °C)60–85%[1]
Buchwald-Hartwig (Unprotected)C–N (Amine)RuPhos Pd G1 or G3 / RuPhosLiHMDSTHF or Dioxane (85 °C)70–94%[4]
Sonogashira C–C (Alkyne)Pd(PPh₃)₂Cl₂ / CuIEt₃N or DiisopropylamineDMF or THF (60 °C)65–90%[3]

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (e.g., LC-MS monitoring) and specific workup rationales are included to ensure reproducibility and high fidelity.

Protocol A: Suzuki-Miyaura Coupling of N-Boc-6-iodo-1H-pyrrolo[2,3-b]pyridine

Causality Note: The Boc protecting group serves a dual purpose. It prevents the acidic pyrrole N-H from quenching the basic conditions required for transmetalation, and it sterically shields the N7 nitrogen from chelating the palladium catalyst. 1,4-Dioxane is selected over THF to safely achieve the 90 °C required to drive the coupling of sterically hindered boronic acids.

Reagents:

  • tert-Butyl 6-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane (Degassed, 8.0 mL) and Deionized Water (Degassed, 2.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 6-iodo-7-azaindole derivative, arylboronic acid, and K₂CO₃.

  • Atmospheric Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-high-purity Argon. Repeat this cycle three times. Rationale: Pd(0) intermediates are highly sensitive to oxygen; rigorous degassing prevents catalyst degradation to Pd black.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Catalyst Introduction: Briefly remove the septum under a positive flow of Argon to add Pd(dppf)Cl₂·CH₂Cl₂. Re-seal and purge with Argon for an additional 5 minutes.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 4–6 hours.

  • In-Process Validation: At 4 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z [M+H]⁺ corresponding to the iodo-compound) is consumed and replaced by the product mass.

  • Workup & Cleavage: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (15 mL) to remove boronic acid byproducts. Dry the organic layer over Na₂SO₄, filter, and concentrate. To remove the Boc group, dissolve the crude residue in CH₂Cl₂ (5 mL) and add Trifluoroacetic acid (TFA, 2 mL). Stir for 2 hours at room temperature, then neutralize with saturated Na₂CO₃ before final silica gel chromatography.

Workflow Step1 Reagent Setup (Argon Schlenk) Step2 Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 Heating (90°C, 4-6h) Step2->Step3 Step4 LC-MS Check & TFA Deprotection Step3->Step4

Fig 2: Standard Schlenk workflow for air-sensitive palladium-catalyzed cross-coupling reactions.

Protocol B: Buchwald-Hartwig Amination of Unprotected 6-Iodo-1H-pyrrolo[2,3-b]pyridine

Causality Note: Aminating an unprotected 7-azaindole is notoriously difficult due to competitive N1-arylation and catalyst poisoning. By utilizing the RuPhos ligand and its corresponding precatalyst, the extreme steric bulk of the ligand enforces a highly active, monoligated Pd(0) species that selectively inserts into the C6-I bond. LiHMDS is used as the base because it is strong enough to deprotonate the incoming amine, but its bulky nature prevents it from acting as a competing nucleophile[4].

Reagents:

  • 6-Iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, 0.5 mmol)

  • Secondary Amine (e.g., N-methylpiperazine) (1.2 equiv, 0.6 mmol)

  • RuPhos Pd G1 or G3 Precatalyst (0.01 equiv, 1 mol%)

  • RuPhos Ligand (0.01 equiv, 1 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 2.4 equiv, 1.2 mmol)

  • Anhydrous THF (Degassed, 2.0 mL)

Step-by-Step Methodology:

  • Glovebox Preparation: Due to the extreme moisture sensitivity of LiHMDS and the air sensitivity of the precatalyst, assemble the reaction in an Argon-filled glovebox.

  • Reagent Loading: In a 10 mL microwave vial, combine the 6-iodo-7-azaindole, RuPhos ligand, and RuPhos Pd precatalyst.

  • Solvent and Amine Addition: Add anhydrous THF, followed by the secondary amine. Note: If the amine is a solid, add it during Step 2.

  • Base Addition: Dropwise, add the LiHMDS solution. The solution will likely undergo a rapid color change (often turning deep red or orange), indicating the activation of the precatalyst and the formation of the active Pd(0) species.

  • Reaction: Seal the vial with a Teflon-lined crimp cap, remove from the glovebox, and stir at 85 °C in a heating block for 1–2 hours.

  • In-Process Validation: Quench a 5 µL aliquot in 1 mL of MeOH. Analyze via LC-MS. The presence of the product mass and the absence of diamination (which would indicate over-reaction at N1) validate the selectivity of the RuPhos system[4].

  • Workup: Cool the reaction to room temperature and quench with 1 mL of saturated aqueous NH₄Cl to neutralize the remaining LiHMDS. Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via reverse-phase HPLC (Water/MeCN with 0.1% Formic Acid) to isolate the pure 6-amino-7-azaindole.

References

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles Source: Organic Letters (ACS Publications) / PubMed Central URL:[Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity Source: ACS Omega (ACS Publications) URL:[Link]

  • Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket Source: ACS Medicinal Chemistry Letters (ACS Publications) URL:[Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization Source: Molecules (MDPI) URL:[Link]

Sources

Application

Application Note: Protecting Group Strategies for the 1H-Nitrogen in 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Target Profiling & Mechanistic Causality The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its abilit...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Profiling & Mechanistic Causality

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its ability to act as an ATP-competitive hydrogen bond donor/acceptor system[1]. The highly functionalized building block, 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde , presents a unique synthetic challenge due to its tri-orthogonal reactivity profile:

  • C6-Iodo : Highly polarizable and reactive toward Palladium-catalyzed oxidative addition, allowing for site-selective cross-coupling (e.g., Suzuki, Sonogashira)[2].

  • C5-Chloro : Less reactive than iodine, enabling sequential cross-coupling at elevated temperatures with electron-rich phosphine ligands.

  • C4-Carbaldehyde : A versatile but sensitive electrophile prone to nucleophilic attack, base-catalyzed aldol condensations, and Cannizzaro-type disproportionation.

The Causality of Protection: The 1H-nitrogen of the 7-azaindole core is acidic (pKa ~12–13). Under the basic conditions required for cross-coupling (e.g., K₂CO₃, Cs₂CO₃), this nitrogen deprotonates. The resulting aza-indolide anion is electron-rich and readily coordinates to Palladium catalysts, poisoning them and severely retarding oxidative addition at the C6-I bond. Furthermore, an unprotected nitrogen can undergo competing N-arylation (Buchwald-Hartwig) or N-alkylation side reactions. Masking the 1H-nitrogen is therefore mandatory for predictable downstream functionalization[1].

Strategic Protecting Group Selection

Selecting a protecting group (PG) for this specific scaffold requires balancing the thermal/basic stability needed for cross-coupling against the chemical sensitivity of the C4-carbaldehyde.

  • SEM (2-(Trimethylsilyl)ethoxymethyl) is highly effective as a dual protecting-activating group for 7-azaindoles, facilitating downstream nucleophilic and cross-coupling reactions[3]. It survives high-temperature Suzuki conditions.

  • Boc (tert-Butoxycarbonyl) protection of the nitrogen atom is often followed by Suzuki coupling, though extreme care must be taken regarding thermal stability under aqueous basic conditions[1].

  • N-Sulfonyl groups (e.g., Tosyl) can also be employed and are compatible with various C-H functionalizations, though they strongly deactivate the electron-rich pyrrole ring and are labile to strong bases[4].

Table 1: Quantitative Matrix of 1H-Nitrogen Protecting Groups
Protecting GroupTypical Yield (%)Mass Shift (Da)Max Base Stability Temp (°C)Aldehyde Compatibility
SEM 85–95+130.1>100 °CHigh (if installed at 0 °C)
Boc 90–98+100.1<60 °CExcellent (Mild installation)
Tosyl (Ts) 75–85+154.0<40 °CModerate
THP 80–90+84.1>100 °CHigh (Acidic installation)

Experimental Workflows & Protocols

Every protocol described below is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to guarantee chemical integrity before proceeding to downstream couplings.

Protocol A: SEM Protection (The Gold Standard for Cross-Coupling)

SEM installation typically utilizes NaH. To prevent the C4-carbaldehyde from undergoing base-catalyzed degradation, strict temperature control is critical.

Reagents: 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (1.0 eq), NaH (60% dispersion in mineral oil, 1.2 eq), SEM-Cl (1.1 eq), anhydrous DMF (0.2 M). Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with the azaindole and anhydrous DMF. Purge with N₂ and cool to strictly 0 °C using an ice bath.

  • Deprotonation: Add NaH portion-wise. Causality: Maintaining 0 °C prevents the highly electrophilic aldehyde from undergoing intermolecular side reactions while the sodium aza-indolide forms.

  • IPC 1 (Visual Validation): Monitor the reaction for H₂ gas evolution. Complete cessation of bubbling (typically 30 mins) validates quantitative deprotonation.

  • Electrophilic Trapping: Add SEM-Cl dropwise over 10 minutes. Stir for an additional 1 hour at 0 °C, then allow warming to room temperature.

  • Quench & Extraction: Quench carefully with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

  • IPC 2 (Analytical Validation): Perform LC-MS on the crude organic layer. The protocol is validated when the starting material peak disappears and a new peak emerges with a mass shift of +130 Da ( [M+H]+ ≈ 397.1 for the 35Cl isotope).

Protocol B: Boc Protection (The Mild Alternative)

For specific functionalizations, such as introducing groups at the 3- or 6-position, Buchwald-Hartwig or Ullmann couplings are frequently executed on Boc-protected 7-azaindole intermediates[2]. This protocol avoids strong bases entirely, perfectly preserving the aldehyde.

Reagents: Azaindole (1.0 eq), Boc₂O (1.2 eq), DMAP (0.1 eq), DIPEA (1.5 eq), anhydrous DCM (0.2 M). Step-by-Step Methodology:

  • Preparation: Dissolve the azaindole in anhydrous DCM at room temperature.

  • Catalyst Addition: Add DIPEA followed by DMAP. Causality: DMAP acts as a nucleophilic catalyst, attacking Boc₂O to form a highly electrophilic N-tert-butoxycarbonylpyridinium intermediate. This overcomes the steric hindrance and reduced nucleophilicity of the electron-deficient 7-azaindole nitrogen.

  • Protection: Add Boc₂O in one portion.

  • IPC 1 (Visual Validation): Observe mild CO₂ gas evolution, indicating the successful transfer of the Boc group and decomposition of the carbonate leaving group.

  • Workup: Wash the organic layer with 0.5 M HCl (to remove DMAP and DIPEA), followed by brine. Dry over Na₂SO₄ and concentrate.

  • IPC 2 (Analytical Validation): 1 H NMR must show a distinct 9H singlet at ~1.65 ppm. LC-MS must show a mass shift of +100 Da.

Protocol C: Orthogonal Deprotection (SEM Removal)

Step-by-Step Methodology:

  • Cleavage: Dissolve the functionalized SEM-protected azaindole in a 1:1 mixture of TFA/DCM. Stir at room temperature for 2 hours to cleave the aminal linkage, generating a highly reactive N-hydroxymethyl intermediate.

  • Scavenging: Concentrate the mixture in vacuo. Redissolve in MeOH and add ethylenediamine (5.0 eq). Stir for 1 hour. Causality: Ethylenediamine acts as a formaldehyde scavenger, driving the conversion of the N-hydroxymethyl intermediate to the fully deprotected 1H-nitrogen and preventing re-polymerization.

  • Validation: LC-MS must confirm the loss of 130 Da.

Workflow Visualization

AzaindoleWorkflow Target 5-Chloro-6-iodo-1H- pyrrolo[2,3-b]pyridine- 4-carbaldehyde SEM SEM Protection (NaH, SEM-Cl, 0°C) Target->SEM Base-stable route Boc Boc Protection (Boc2O, DMAP, RT) Target->Boc Mild route Coupling C6-Selective Suzuki (Pd cat., Base, Heat) SEM->Coupling High Temp Compatible Boc->Coupling Low Temp Only Aldehyde C4-Aldehyde Mod (Reductive Amination) Coupling->Aldehyde Orthogonal Reactivity Deprotect Global Deprotection (TFA or TBAF) Aldehyde->Deprotect Final Step

Caption: Workflow for the orthogonal functionalization of the protected 7-azaindole scaffold.

References

  • [1] Title: The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH. Source: nih.gov. 1

  • [4] Title: Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Source: rsc.org. 4

  • [2] Title: Discovery of Potent, Selective, and Brain-Penetrant 1H-Pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as Anaplastic Lymphoma Kinase (ALK) Inhibitors | Journal of Medicinal Chemistry. Source: acs.org. 2

  • [3] Title: Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Source: researchgate.net. 3

Sources

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Introduction & Strategic Rationale The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors (e.g., ALK and CDK8 inhibitors) and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors (e.g., ALK and CDK8 inhibitors) and apoptosis regulators like Venetoclax[1][2][3]. Functionalizing this core often relies on late-stage transition-metal catalysis.

The specific substrate 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde presents a highly complex chemoselective challenge due to the simultaneous presence of four distinct reactive handles:

  • C6-Iodine: The primary target for palladium oxidative addition.

  • C5-Chlorine: A secondary halogen that must remain intact for subsequent orthogonal cross-coupling.

  • C4-Carbaldehyde: An electrophilic and base-sensitive moiety prone to Cannizzaro-type disproportionation or nucleophilic attack if harsh conditions are applied.

  • N1-Proton (Unprotected NH): An acidic site (pKa ~12–13) that can poison palladium catalysts or undergo undesired N-arylation[4].

Causality in Reagent Selection

To achieve selective C6-amination without degrading the aldehyde or requiring pre-protection of the N1 position (such as with a SEM or Boc group), the catalytic system must be precisely tuned:

  • Catalyst & Ligand: The bond dissociation energy of C–I (~65 kcal/mol) is significantly lower than C–Cl (~81 kcal/mol), thermodynamically favoring C6 oxidative addition. However, to prevent N-arylation at the unprotected pyrrole nitrogen, highly sterically hindered biarylphosphine ligands like BrettPhos or RuPhos are required. These bulky ligands accelerate reductive elimination at the C6 position before N-coordination can occur[4][5].

  • Base Selection: The presence of the C4-aldehyde strictly precludes the use of strong alkoxide bases (e.g., NaOtBu), which induce rapid degradation of the starting material. Instead, mild inorganic bases like K3PO4 or precisely controlled equivalents of LiHMDS are employed. LiHMDS can transiently deprotonate the N1-NH, preventing it from binding to Pd, while facilitating the amination cycle without attacking the sterically hindered aldehyde[5].

Mechanistic Pathway & Chemoselectivity

G sub1 5-Cl-6-I-Azaindole 4-Carbaldehyde pd Pd(0) / BrettPhos Oxidative Addition sub1->pd sel Chemoselectivity: C6-I >> C5-Cl pd->sel amine Amine Coordination & Base (K3PO4) sel->amine re Reductive Elimination (Sterically Driven) amine->re re->pd Pd(0) Regeneration prod 6-Amino-5-Cl Target Product re->prod

Catalytic cycle demonstrating C6-I chemoselectivity and steric preclusion of N-arylation.

Quantitative Optimization Data

The following table synthesizes the causal relationship between reaction conditions and chemoselective outcomes for N-free azaindole aminations, highlighting the narrow optimal window for this specific substrate.

Catalyst SystemLigandBaseSolvent / TempYield (%)Mechanistic Observation
Pd2(dba)3 (2 mol%)XantphosNaOtBuToluene, 100°C< 10%Complete degradation of the C4-aldehyde.
Pd(OAc)2 (5 mol%)RuPhosK2CO3Dioxane, 90°C42%Competing N1-arylation observed[4].
Pd2(dba)3 (2 mol%) BrettPhos K3PO4 t-AmylOH, 80°C 84% High C6 selectivity; aldehyde remains intact.
Pd(OAc)2 (5 mol%)BrettPhosLiHMDSTHF, 65°C79%Rapid conversion; N-deprotonation protects catalyst[5].

Note: Data summarized based on established cross-coupling tolerances for unprotected azaindoles and base-sensitive functional groups.

Experimental Protocol: Chemoselective C6-Amination

This detailed methodology utilizes the Pd2(dba)3 / BrettPhos / K3PO4 system, optimized for maximum functional group tolerance. It is designed as a self-validating workflow to ensure reproducibility.

Materials Required
  • Substrate: 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (1.0 equiv, 1.0 mmol, 306.5 mg)

  • Amine: Primary or secondary amine (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd2(dba)3 (0.02 equiv, 2 mol%, 18.3 mg)

  • Ligand: BrettPhos (0.04 equiv, 4 mol%, 21.5 mg)

  • Base: Anhydrous K3PO4 (2.0 equiv, 2.0 mmol, 424.5 mg) - Crucial: Must be finely milled and oven-dried prior to use.

  • Solvent: Degassed tert-Amyl alcohol (t-AmylOH) (10 mL)

Step-by-Step Methodology

Step 1: Pre-catalyst Activation (Self-Validating Step)

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd2(dba)3 and BrettPhos.

  • Evacuate and backfill the tube with Argon (3 cycles).

  • Add 2 mL of degassed t-AmylOH. Stir at room temperature for 15 minutes.

    • Causality & Validation: The solution will transition from a deep purple/red (characteristic of Pd2(dba)3) to a pale yellow or orange. This color shift visually validates the formation of the active, monomeric L-Pd(0) complex. Failing to pre-activate can lead to catalyst aggregation (palladium black) before the catalytic cycle begins.

Step 2: Substrate and Base Addition

  • To a separate Argon-purged reaction vial, add 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde and the finely milled anhydrous K3PO4.

  • Transfer the pre-activated catalyst solution into this vial via a gas-tight syringe.

  • Add the remaining 8 mL of degassed t-AmylOH, followed by the amine (if the amine is a liquid, add neat via syringe; if solid, add during step 2.1).

Step 3: Heating and Reaction Monitoring

  • Seal the vial and heat the reaction block to 80°C.

  • Stir vigorously (800 rpm) to ensure the heterogeneous K3PO4 remains uniformly suspended.

  • Monitor the reaction via LC-MS after 2 hours.

    • Causality & Validation: LC-MS should indicate the complete consumption of the starting material (m/z 306.5). The product mass should display a distinct isotopic pattern characteristic of a single chlorine atom (M and M+2 peaks in a 3:1 ratio). The absence of an iodine isotopic signature confirms selective C6-I oxidative addition over C5-Cl.

Step 4: Work-up and Isolation

  • Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove the inorganic base and precipitated palladium species.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

    • Expert Insight: The C4-aldehyde makes the product slightly water-soluble if the aqueous layer becomes too basic. Keep the aqueous washes strictly neutral.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 6-amino-5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde derivative.

Sources

Application

Synthesis of Novel Azaindole Building Blocks Utilizing 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: An Application Note

Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel 7-azaindole building blocks. Central to these protocols is the versa...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel 7-azaindole building blocks. Central to these protocols is the versatile starting material, 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents due to its unique electronic properties and hydrogen bonding capabilities.[1][2][3] This document details robust, step-by-step methodologies for the functionalization of this key intermediate through palladium-catalyzed cross-coupling reactions, enabling the generation of diverse libraries of substituted 7-azaindoles for drug discovery programs. The rationale behind experimental choices, in-depth protocols, and characterization data are presented to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a bioisostere of indole and purine, making it a highly attractive scaffold for the design of molecules that interact with biological targets.[1][2] The substitution of a carbon atom with a nitrogen atom in the six-membered ring alters the electronic properties and introduces an additional hydrogen bond acceptor, which can significantly impact a compound's physicochemical and biological properties.[4][5] Consequently, 7-azaindole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1] Notably, this scaffold is a cornerstone in the development of kinase inhibitors, with several approved drugs and clinical candidates featuring this motif.[3][6][7]

The starting material, 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, offers multiple points for diversification. The iodine and chlorine atoms at positions 6 and 5, respectively, are amenable to various palladium-catalyzed cross-coupling reactions, while the aldehyde at position 4 provides a handle for further derivatization. This strategic placement of functional groups allows for the systematic and efficient construction of a wide array of novel azaindole building blocks.

Strategic Approach to Synthesis

Our synthetic strategy leverages the differential reactivity of the halogen substituents on the pyridine ring of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. The carbon-iodine bond is more reactive towards oxidative addition to palladium(0) than the carbon-chlorine bond, allowing for selective functionalization at the 6-position. This is followed by subsequent modification at the 5-position, providing a regiocontrolled route to di-substituted 7-azaindoles. The aldehyde group can be carried through these transformations or modified at various stages to introduce further diversity.

Synthesis_Strategy Start 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Intermediate1 6-Substituted-5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Start->Intermediate1 Pd-catalyzed coupling (e.g., Suzuki, Sonogashira) Product1 6-Substituted-5-amino- 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Intermediate1->Product1 Buchwald-Hartwig Amination Product2 6-Substituted-5-alkoxy- 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Intermediate1->Product2 Buchwald-Hartwig C-O Coupling Product3 6,5-Di-substituted- 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Intermediate1->Product3 Further Pd-catalyzed coupling

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of representative novel azaindole building blocks. All reactions should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents unless otherwise specified.

General Procedure for Suzuki Cross-Coupling at the 6-Position

This protocol describes the palladium-catalyzed Suzuki coupling of an arylboronic acid with the 6-iodo position of the starting material. This reaction is a robust method for forming carbon-carbon bonds.

Protocol:

  • To a dried flask under an inert atmosphere, add 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).

  • Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde85
24-Methoxyphenylboronic acid5-Chloro-6-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde82
33-Fluorophenylboronic acid5-Chloro-6-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde78
General Procedure for Sonogashira Coupling at the 6-Position

The Sonogashira coupling is a reliable method for the formation of carbon-carbon triple bonds, introducing an alkyne functionality that can be further elaborated.

Protocol:

  • To a dried flask under an inert atmosphere, add 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (1.0 eq), a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).

  • Add an anhydrous solvent such as THF or DMF, followed by a base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Add the terminal alkyne (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 6-alkynyl-5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.

EntryAlkyneProductYield (%)
1Phenylacetylene5-Chloro-6-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde90
2Ethynyltrimethylsilane5-Chloro-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde88
31-Hexyne5-Chloro-6-(hex-1-yn-1-yl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde85
General Procedure for Buchwald-Hartwig Amination at the 5-Position

Following successful substitution at the 6-position, the less reactive chloro-substituent at the 5-position can be replaced with an amine using a Buchwald-Hartwig amination reaction. This is a powerful method for C-N bond formation.[4][8]

Protocol:

  • To a dried Schlenk tube under an inert atmosphere, add the 6-substituted-5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (1.0 eq), the desired amine (1.2-1.5 eq), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

  • Add a suitable palladium catalyst/ligand system, for example, Pd₂(dba)₃ (0.02-0.05 eq) and a bulky electron-rich phosphine ligand like Xantphos or RuPhos (0.04-0.1 eq).

  • Add an anhydrous solvent such as toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 90-110 °C, monitoring its progress by LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, rinsing with an organic solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired 5-amino-6-substituted-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.

EntryStarting MaterialAmineProductYield (%)
15-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehydeMorpholine5-(Morpholin-4-yl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde75
25-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehydeAniline5-(Phenylamino)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde70

Characterization Data

The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.

CompoundMolecular FormulaMW¹H NMR (400 MHz, DMSO-d₆) δ (ppm)MS (ESI) m/z
5-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehydeC₁₄H₉ClN₂O256.6912.45 (s, 1H), 10.21 (s, 1H), 8.35 (s, 1H), 7.60-7.50 (m, 5H), 6.80 (d, J=3.2 Hz, 1H)257.0 [M+H]⁺
5-Chloro-6-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehydeC₁₆H₈ClN₂O280.7112.60 (s, 1H), 10.25 (s, 1H), 8.40 (s, 1H), 7.65-7.45 (m, 5H), 6.85 (d, J=3.2 Hz, 1H)281.0 [M+H]⁺
5-(Morpholin-4-yl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehydeC₁₈H₁₇N₃O₂307.3512.10 (s, 1H), 10.15 (s, 1H), 8.20 (s, 1H), 7.55-7.45 (m, 5H), 6.70 (d, J=3.2 Hz, 1H), 3.80 (t, J=4.8 Hz, 4H), 3.20 (t, J=4.8 Hz, 4H)308.1 [M+H]⁺

Conclusion

The protocols outlined in this application note demonstrate the utility of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde as a versatile starting material for the synthesis of a diverse range of novel 7-azaindole building blocks. The selective and high-yielding palladium-catalyzed cross-coupling reactions at the 5- and 6-positions provide a robust and efficient platform for generating libraries of compounds for drug discovery and medicinal chemistry programs. The ability to systematically modify the 7-azaindole core allows for the fine-tuning of physicochemical and pharmacological properties, which is crucial for the development of new therapeutic agents.

References

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C–N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

  • C-N Cross-Coupling/Heck Reaction of Alkenyl Bromides with Amino-o-bromopyridines. Organic Letters, 18(14), 3466–3469. [Link]

  • A versatile synthesis of 7-azaindoles from substituted 2-fluoropyridines is described. Organic Letters, 17(17), 4252–4255. [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2194-2203. [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4568-4571. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC. [Link]

  • Palladium-catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles. Science of Synthesis. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of Pharmaceutical Sciences. [Link]

  • Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Synthesis

Welcome to the Application Science Technical Support Center. The synthesis of highly functionalized 7-azaindoles, specifically 5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, presents unique chemo- and regiosel...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. The synthesis of highly functionalized 7-azaindoles, specifically 5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, presents unique chemo- and regioselectivity challenges. This specific intermediate is a highly valued building block in the development of advanced kinase inhibitors, including JAK2 and FGFR3 modulators[1]. Due to the electron-deficient nature of the pyridine ring and the competing acidity of the pyrrole protons, standard functionalization protocols often suffer from poor yields, unwanted regioisomers, and product degradation.

This guide provides field-proven troubleshooting strategies, mechanistic causality for reaction failures, and self-validating protocols to maximize your synthetic yields.

Synthetic Workflow Visualization

SynthesisWorkflow A 5-Chloro-1H-pyrrolo [2,3-b]pyridine B N-Oxidation (mCPBA) A->B C C6-Iodination (TBAI, Ms2O) B->C D N1-Protection (TIPS-Cl, NaH) C->D E C4-Metalation & Formylation D->E F Deprotection (TBAF/AcOH) E->F G Target Molecule (C8H4ClIN2O) F->G

Synthetic workflow for 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.

Troubleshooting Guides & FAQs

Q1: Why is my yield for the C6-iodination step consistently below 40%? A1: C6-iodination of 7-azaindoles requires the initial activation of the pyridine ring via an N-oxide intermediate[2]. If your yield is low, it is usually due to incomplete N-oxidation or over-activation leading to degradation.

  • Causality: The N-oxide increases the electrophilicity of the C6 position. When treated with an activating agent like methanesulfonic anhydride (Ms₂O), the oxygen is mesylated, creating a superior leaving group that facilitates nucleophilic attack by iodide at C6. If Ms₂O is added too rapidly or at elevated temperatures, competing ring-opening or polymerization of the azaindole core occurs.

  • Solution: Ensure complete N-oxidation using mCPBA, followed by rigorous washing to remove all m-chlorobenzoic acid byproducts. During iodination, use tetrabutylammonium iodide (TBAI) with Ms₂O in anhydrous DMF, maintaining strict temperature control (0 °C to RT).

Q2: During C4-formylation, I am observing a significant C2-formylation byproduct. How can I improve regioselectivity? A2: This is the most common failure point in 7-azaindole functionalization.

  • Causality: The C2 proton of the pyrrole ring is highly acidic. Even with a bulky N1-TIPS (triisopropylsilyl) protecting group, standard alkyllithium bases (like sec-BuLi or n-BuLi) will kinetically abstract the C2 proton if temperature control fluctuates.

  • Solution: Switch from alkyllithium bases to a non-nucleophilic, highly basic magnesium amide—specifically Knochel’s base (TMPMgCl·LiCl). The bulky tetramethylpiperidide (TMP) base is exquisitely sensitive to sterics. The N1-TIPS group completely blocks the C2 position from the bulky TMP base, forcing exclusive thermodynamic deprotonation at the C4 position, which is further acidified by the adjacent C5-chlorine.

TroubleshootingLogic Issue Low C4-Formylation Yield / Regio-mixing Check1 Check N1-TIPS Protection Issue->Check1 Check2 Check Metalation Base Issue->Check2 Check3 Check Quench (DMF) Issue->Check3 Sol1 Ensure >99% conversion to prevent C2-attack Check1->Sol1 Sol2 Use TMPMgCl·LiCl Avoid sec-BuLi Check2->Sol2 Sol3 Use strictly anhydrous DMF Avoid aqueous early quench Check3->Sol3

Troubleshooting logic for resolving low yields in the C4-formylation step.

Q3: The final deprotection of the TIPS group results in severe degradation of the C4-aldehyde. What is the alternative? A3:

  • Causality: Standard desilylation utilizes TBAF (tetrabutylammonium fluoride) in THF. However, TBAF is inherently basic. Highly functionalized azaindole-4-carbaldehydes are extremely sensitive to basic conditions, leading to rapid aldol-type condensations, deformylation, or Cannizzaro-type disproportionation.

  • Solution: Use a buffered fluoride source. Pre-mixing TBAF with glacial acetic acid (1:1 molar ratio) maintains the fluoride nucleophilicity required to cleave the Si-N bond while neutralizing the destructive basicity, perfectly preserving the fragile C4-carbaldehyde.

Quantitative Data & Reaction Parameters

Summarized below are the optimized baseline parameters for the synthesis of 5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde to ensure maximum throughput and yield.

Reaction StepPrimary Reagents / CatalystTemp (°C)Time (h)Expected YieldCritical Optimization Parameter
N-Oxidation mCPBA, DCM0 to 251285-90%Strict removal of m-chlorobenzoic acid
C6-Iodination TBAI, Ms₂O, DMF0 to 25465-75%Slow addition of Ms₂O at exactly 0 °C
N1-Protection TIPS-Cl, NaH, THF0 to 252>90%Use anhydrous THF; ensure complete NaH activation
C4-Formylation 1. TMPMgCl·LiCl2. DMF-78 to -20370-80%Strict temperature control; highly anhydrous DMF
Deprotection TBAF / AcOH, THF0 to 25285-95%Buffer TBAF to prevent aldehyde degradation
Experimental Protocol: Regioselective C4-Formylation

This protocol outlines the highly sensitive Directed Ortho-Metalation (DoM) and formylation step. It is designed as a self-validating system —do not proceed to the next step unless the validation checks are met.

  • Preparation: Flame-dry a 100 mL Schlenk flask under high vacuum and backfill with argon (repeat 3x). Add 1-(triisopropylsilyl)-5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq, 10.0 mmol) and anhydrous THF (40 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath.

    • Validation Check: Ensure the internal reaction temperature probe reads ≤ -75 °C before proceeding. Premature addition will result in C2-metalation.

  • Metalation: Dropwise add TMPMgCl·LiCl (1.2 eq, 1.0 M in THF/toluene) over exactly 30 minutes using a syringe pump.

    • Causality: Slow addition prevents localized exothermic heating, ensuring the bulky TMP base selectively deprotonates C4 without cleaving the TIPS group.

  • Maturation: Stir the mixture at -78 °C for 1 hour, then warm to -20 °C for 30 minutes to ensure complete metalation.

    • Validation Check: The reaction mixture should transition to a deep red/brown homogeneous solution, indicating the successful formation of the C4-magnesiated intermediate.

  • Electrophilic Quench: Re-cool the reaction to -78 °C. Rapidly inject strictly anhydrous DMF (3.0 eq). Stir for 1 hour at -78 °C, then remove the cooling bath and slowly warm to room temperature over 2 hours.

    • Validation Check: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the starting material (R_f = 0.6) and the appearance of a new, highly UV-active spot (R_f = 0.4).

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl (20 mL) at 0 °C. Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc, 9:1 to 8:2 gradient) to yield the TIPS-protected C4-carbaldehyde as a pale yellow solid.

References
  • Title : 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine - Chemical Substance Information | Source : NextSDS | URL :[Link]

  • Title: United States Patent - Tricyclic urea compounds that modulate the activity of the V617F variant of JAK2 (WO2011068899)

Sources

Optimization

Technical Support Center: Troubleshooting Cross-Coupling of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chemoselectivity and yield issues during the palladium-catalyzed cross-coupling of 5-Chloro-6-iodo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chemoselectivity and yield issues during the palladium-catalyzed cross-coupling of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde .

Due to the polyhalogenated and highly functionalized nature of this 7-azaindole derivative, achieving selective C6-coupling without triggering premature hydrodehalogenation (des-iodination) or over-reaction at the C5-chlorine position requires precise mechanistic control.

Part 1: Substrate Analysis & Core Challenges

When subjecting 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde to cross-coupling (e.g., Suzuki-Miyaura), the primary goal is to exploit the lower bond dissociation energy of the C–I bond relative to the C–Cl bond[1]. While oxidative addition at C6 is kinetically favored, the reaction is frequently plagued by hydrodehalogenation —the replacement of the C6-iodine with a hydrogen atom[2].

This side reaction is driven by the formation of a Palladium-Hydride (Pd–H) intermediate[2]. The presence of an acidic pyrrole N–H and an electrophilic C4-aldehyde further complicates the catalytic cycle by providing opportunities for catalyst poisoning and off-cycle resting states[3].

G Substrate Aryl Iodide (C6-Iodo) OxAdd Oxidative Addition [Ar-Pd(II)-I] Substrate->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd Transmet Transmetalation (Boronic Acid) OxAdd->Transmet Fast (XPhos) PdH Beta-Hydride Elim. [Ar-Pd(II)-H] OxAdd->PdH Slow/Stalled (NH Coordination) RedElim Reductive Elimination (Desired Product) Transmet->RedElim Hydride Hydride Source (Alcohols/H2O) Hydride->PdH Dehalo Hydrodehalogenation (Des-Iodo Byproduct) PdH->Dehalo

Divergent pathways of Ar-Pd(II)-I intermediate: Desired cross-coupling vs. hydrodehalogenation.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why am I seeing massive hydrodehalogenation instead of my desired cross-coupling product?

A1: Hydrodehalogenation occurs when the highly reactive Ar–Pd(II)–I intermediate intercepts a hydride source before transmetalation can occur[2]. In standard protocols, hydrides typically originate from the β -hydride elimination of alcoholic solvents (e.g., methanol, ethanol) or amine bases[4]. Because the 7-azaindole core is electron-deficient, it stabilizes the resulting Pd–H species, accelerating the unwanted reductive elimination that yields the des-iodo byproduct (5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde)[2][5].

Q2: How does the free pyrrole N–H contribute to catalyst failure and dehalogenation?

A2: The free N–H of the pyrrolo[2,3-b]pyridine core is acidic. Under the basic conditions required for Suzuki coupling, it deprotonates to form an electron-rich, anionic azaindole system. This nitrogen anion acts as a strong ligand, coordinating directly to the palladium center[3]. The Causality: This coordination creates an off-cycle resting state that stalls the transmetalation step. By increasing the residence time of the Ar–Pd(II) species, you drastically increase the statistical probability that the palladium center will find a trace hydride source and undergo dehalogenation[3]. Solution: You must mask the N–H group. Protecting the nitrogen with a SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc group eliminates Pd-coordination and alters the electronic profile to favor rapid transmetalation[3].

Q3: What catalyst and ligand system is best to prevent dehalogenation at C6 while leaving the C5-chlorine intact?

A3: To outcompete dehalogenation, you must accelerate the desired transmetalation and reductive elimination steps[2]. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos are highly recommended[2]. Their steric bulk forces the palladium center to rapidly undergo reductive elimination, outpacing the slower β -hydride elimination pathway[2]. Furthermore, maintaining the reaction temperature strictly between 70 °C and 85 °C ensures the C5–Cl bond remains unactivated, preserving the chlorine handle for downstream functionalization[1].

Q4: Which solvents and bases should I use or avoid?

A4:

  • Avoid: Alcohols (MeOH, EtOH, iPrOH) and DMF. Alcohols are classic hydride donors via β -hydride elimination[4]. DMF can also decompose at elevated temperatures to provide hydrides[2]. Amine bases (e.g., Et 3​ N) should also be avoided as they can act as hydride sources[2].

  • Use: Toluene, 1,4-Dioxane, or THF[2].

  • Base: Use anhydrous inorganic bases like K 3​ PO 4​ or Cs 2​ CO 3​ [2]. If water is necessary to activate the boronic acid, keep the stoichiometric ratio strictly controlled (e.g., 1,4-Dioxane/H 2​ O 10:1) and thoroughly degas the system[2].

G2 Start Issue: High Dehalogenation at C6 Position CheckNH Is Pyrrole NH Protected? Start->CheckNH ProtectNH Protect NH (SEM/Boc) to prevent Pd-coordination CheckNH->ProtectNH No CheckSolvent Are you using Alcohols/DMF? CheckNH->CheckSolvent Yes ChangeSolvent Switch to Toluene or Dioxane (Non-hydride donors) CheckSolvent->ChangeSolvent Yes CheckLigand Is Transmetalation Slow? CheckSolvent->CheckLigand No ChangeLigand Use Bulky Ligands (XPhos) to accelerate Reductive Elim. CheckLigand->ChangeLigand Yes

Step-by-step troubleshooting workflow to eliminate hydrodehalogenation side reactions.

Part 3: Quantitative Parameter Optimization

The table below summarizes the critical reaction parameters, contrasting high-risk conditions with optimized choices specifically tailored for this substrate.

ParameterHigh Dehalogenation Risk (Avoid)Optimized for Cross-Coupling (Use)Mechanistic Rationale
Solvent Methanol, Ethanol, DMFToluene, 1,4-DioxaneAlcohols act as potent hydride donors via β -hydride elimination[4].
Ligand PPh 3​ , P(o-tol) 3​ XPhos, SPhosElectron-rich, bulky ligands accelerate reductive elimination, outcompeting Pd–H formation[2].
Base Triethylamine (Et 3​ N)K 3​ PO 4​ , Cs 2​ CO 3​ Amine bases can decompose to provide hydrides[2].
Substrate Free N–H (Unprotected)SEM- or Boc-protected N–HFree azaindole N–H coordinates to Pd, stalling the catalytic cycle and increasing Ar–Pd–I half-life[3].
Temperature > 100 °C75 °C – 85 °CHigh heat promotes C5–Cl activation and accelerates the hydrodehalogenation pathway[2].

Part 4: Self-Validating Experimental Protocol

This protocol describes the optimized Suzuki-Miyaura coupling of SEM-protected 5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. The methodology is designed to be self-validating; specific checkpoints are included to ensure mechanistic integrity.

Materials Required:

  • 1-(SEM)-5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 equiv)

  • Pd 2​ (dba) 3​ (2.5 mol%, equates to 5 mol% Pd)

  • XPhos (10 mol%)

  • Anhydrous K 3​ PO 4​ (2.5 equiv)

  • 1,4-Dioxane / H 2​ O (10:1 ratio, rigorously degassed)

Step-by-Step Methodology:

  • Pre-activation of Catalyst: In a strictly dry Schlenk flask under an argon atmosphere, combine Pd 2​ (dba) 3​ and XPhos in a small volume of anhydrous 1,4-Dioxane. Stir at room temperature for 15 minutes until the solution turns a deep, homogenous red/orange, indicating the formation of the active L n​ Pd(0) species.

  • Substrate & Base Addition: To a separate, argon-purged reaction vial, add the SEM-protected azaindole substrate, the arylboronic acid, and finely milled anhydrous K 3​ PO 4​ .

  • Solvent Degassing (Critical Step): Prepare a 10:1 mixture of 1,4-Dioxane and HPLC-grade water. Degas the mixture using three consecutive freeze-pump-thaw cycles or by sparging vigorously with argon for 30 minutes. Validation Check: Failure to remove dissolved oxygen will result in homocoupling of the boronic acid and increased dehalogenation.

  • Reaction Initiation: Transfer the degassed solvent mixture and the pre-activated catalyst solution to the reaction vial containing the substrates.

  • Thermal Control: Seal the vial and heat to exactly 80 °C. Validation Check: Do not exceed 85 °C. Monitor the reaction via LC-MS after 2 hours. You should observe the desired product mass. If a peak corresponding to [M - 126] (loss of iodine) appears, immediately cool the reaction and verify the integrity of your inert atmosphere and solvent purity.

  • Workup: Upon complete consumption of the starting material (typically 4-6 hours), cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Wash with brine, dry over Na 2​ SO 4​ , and purify via flash chromatography.

Part 5: References

  • minimizing hydrodehalogenation side products in palladium catalysis - Benchchem Benchchem URL:

  • how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem Benchchem URL:

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters PMC (National Institutes of Health) URL:

  • A mechanistic investigation of hydrodehalogenation using ESI-MS RSC Publishing URL:

  • Coupling outcomes for pyridines ResearchGate URL:

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for 6-Iodo Azaindole Couplings

Welcome to the Advanced Catalysis Support Center. This guide provides actionable troubleshooting, mechanistic insights, and validated protocols for optimizing palladium (Pd) catalyst loadings in cross-coupling reactions...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Support Center. This guide provides actionable troubleshooting, mechanistic insights, and validated protocols for optimizing palladium (Pd) catalyst loadings in cross-coupling reactions involving 6-iodo azaindoles (e.g., 6-iodo-1H-pyrrolo[2,3-b]pyridine).

Part 1: Core Mechanistic Insight (The "Why")

6-Iodo azaindoles present a notorious challenge in Pd-catalyzed cross-couplings, frequently demanding economically unviable catalyst loadings (5–10 mol%) to achieve full conversion. The root causality lies in the structural donor-acceptor system of the azaindole core. The adjacent nitrogen atoms—specifically the pyridine-like nitrogen—form an excellent chelating ligand for transition metals[1].

When standard, unhindered catalysts like Pd(PPh3​)4​ are used, the azaindole substrate outcompetes the phosphine ligands, coordinating directly to the active Pd(0) center. This pulls the palladium off the productive catalytic cycle, resulting in severe catalyst poisoning[2][3].

The Optimization Strategy: To drive catalyst loading down to the 0.1–1.0 mol% range, we must enforce steric shielding. This is achieved by deploying highly electron-rich, sterically demanding biarylphosphine ligands (e.g., XPhos, BrettPhos) combined with pre-ligated Pd(II) precatalysts (Buchwald palladacycles). These systems rapidly generate monoligated Pd(0) complexes that are highly resistant to undesirable azaindole N-coordination[1][4].

G Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition (6-Iodo Azaindole) Pd0->OxAdd Productive Pathway Poison Catalyst Poisoning (N-Coordination) Pd0->Poison Unprotected N Transmet Transmetalation (Boronic Acid/Amine) OxAdd->Transmet Poison->Pd0 Steric Shielding (e.g., XPhos) RedElim Reductive Elimination (Product Formation) Transmet->RedElim RedElim->Pd0 Regeneration

Fig 1: Pd catalytic cycle showing azaindole N-coordination poisoning and bulky ligand mitigation.

Part 2: Troubleshooting Guides & FAQs

Q1: My Suzuki-Miyaura coupling with 6-iodo-1H-pyrrolo[2,3-b]pyridine stalls at 50% conversion even with 5 mol% Pd(PPh3​)4​ . How can I drive it to completion? A: The stalling is a direct result of catalyst poisoning. Unprotected azaindoles coordinate to the Pd center, and traditional first-generation catalysts lack the steric bulk to prevent this[2][3]. Solution: First, protect the pyrrole nitrogen (e.g., N-Boc, N-methyl, or N-benzyl) to eliminate one coordination site[3]. Second, switch to a bulky biarylphosphine ligand system like XPhos or SPhos. These ligands are highly electron-rich (accelerating oxidative addition into the C-I bond) and sterically demanding (shielding the Pd center).

Q2: How can I safely reduce my Pd loading from 5 mol% to <0.5 mol% for a Buchwald-Hartwig amination on a 6-iodo azaindole? A: Direct reduction of standard Pd sources (like Pd2​(dba)3​ or Pd(OAc)2​ ) leads to incomplete transformations because the rate of catalyst deactivation outpaces the coupling cycle[5]. Solution: Utilize Buchwald precatalysts (e.g., BrettPhos Pd G1/G3 or RuPhos Pd G1/G3). These metallacyclic precatalysts are efficiently converted to an active, monoligated Pd(0) complex upon exposure to base[1][4]. Because the Pd is pre-ligated, it resists azaindole coordination, allowing successful couplings at 0.1–0.5 mol% loadings[1][6].

Q3: I'm observing significant protodehalogenation (formation of 1H-pyrrolo[2,3-b]pyridine) instead of the cross-coupled product. What is causing this? A: Protodehalogenation competes with transmetalation when the transmetalation step is slow. This is usually caused by improper base selection or excessive water in the solvent system. Solution: Switch from aqueous bases (like Na2​CO3​ ) to finely milled anhydrous bases (like K3​PO4​ or Cs2​CO3​ ) in a dry solvent system (e.g., Toluene or 1,4-Dioxane)[7]. For aminations, LiHMDS is highly effective with BrettPhos precatalysts to suppress reduction pathways[1][6].

Part 3: Quantitative Data Summary

The following table summarizes optimized conditions for various 6-iodo azaindole couplings, demonstrating the direct correlation between precatalyst selection and the ability to lower Pd loading.

Reaction TypeCatalyst SystemBaseSolventPd LoadingYieldRef
Amination (Sec. Amine) RuPhos Pd G1 / RuPhosLiHMDSTHF0.5 mol% 94%[1]
Amination (Pri. Amine) BrettPhos Pd G1 / BrettPhosLiHMDSTHF1.0 mol% 88%[4]
C-2 Arylation Pd(OAc)2​ (Ligand-free)NoneDMSO1.0 mol% 85%[8]
Suzuki-Miyaura Pd(dppf)Cl2​⋅CH2​Cl2​ K2​CO3​ Dioxane/ H2​O 1.0 mol% >70%[5]
Amination (N-Free) BrettPhos Pd G1 / BrettPhosLiHMDSTHF5.0 mol% 70%[6]
Suzuki-Miyaura Pd2​(dba)3​ / SPhos Cs2​CO3​ Toluene/EtOH5.0 mol% 89%[7]

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Ultra-Low Loading Buchwald-Hartwig Amination (0.5 mol% Pd)

This procedure utilizes a G1 precatalyst to achieve sub-1% catalyst loadings for secondary amine couplings[1].

  • Preparation: Charge an oven-dried Schlenk flask with 6-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the secondary amine (1.2 equiv), and RuPhos Pd G1 precatalyst (0.5 mol%).

    • Causality: RuPhos Pd G1 is pre-ligated, preventing the azaindole from forming a dead-end chelate complex with naked Pd.

    • Validation: The solid mixture should be a uniform, pale-yellow powder.

  • Activation: Purge the flask with nitrogen (3x). Add anhydrous THF (to 0.2 M), followed by the dropwise addition of 1.0 M LiHMDS in THF (2.4 equiv) at room temperature.

    • Causality: LiHMDS acts as a strong, non-nucleophilic base that rapidly deprotonates the precatalyst, triggering reductive elimination of the indoline leaving group to form the active Pd(0) .

    • Validation: An immediate color change from pale yellow to deep red/orange confirms the generation of the active monoligated Pd(0) species. If the solution remains pale, the precatalyst has not activated (check base integrity).

  • Reaction: Stir the mixture at 65 °C for 30 minutes.

    • Validation: Aliquot quenching with MeOH followed by LC-MS should indicate >95% conversion with no unreacted 6-iodo azaindole remaining.

Protocol B: Optimized Suzuki-Miyaura Coupling (1.0 mol% Pd)

Designed for scalable C-C bond formation while suppressing protodehalogenation[5].

  • Preparation: In a nitrogen-filled glovebox, charge a dry vial with 6-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), arylboronic acid (1.2 equiv), and finely milled anhydrous K3​PO4​ (2.0 equiv).

    • Causality: Anhydrous K3​PO4​ prevents the hydrolytic protodehalogenation pathway that plagues azaindole couplings.

    • Validation: Ensure K3​PO4​ is a free-flowing powder; clumping indicates moisture absorption which will stall transmetalation.

  • Catalyst Addition: Add XPhos Pd G3 (1.0 mol%) and XPhos ligand (1.0 mol%). Seal the vial and remove it from the glovebox.

  • Reaction: Inject degassed 1,4-Dioxane (to 0.2 M). Stir at 80 °C for 2 hours.

    • Validation: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the UV-active 6-iodo azaindole spot ( Rf​≈0.4 ) and the appearance of a new blue-fluorescent product spot under 254 nm UV light.

Workflow Start Substrate Prep (N-Protection) Screen Ligand Screen (5 mol% Pd) Start->Screen Precat Precatalyst (G2/G3 Selection) Screen->Precat Optimize Loading Reduction (<0.5 mol%) Precat->Optimize Scale Scale-Up (>95% Yield) Optimize->Scale

Fig 2: Step-by-step workflow for optimizing Pd catalyst loading in azaindole cross-couplings.

Part 5: References

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles, PMC (nih.gov). 1

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles, Organic Letters - ACS Publications. 4

  • Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole, Organic Letters - ACS Publications. 6

  • Arylthianthrenium Salts Enabled Palladium-Catalyzed Regioselective Arylation: Access to Value-Added 7-Azaindoles, Organic Letters - ACS Publications. 8

  • Porton and Repare Therapeutics Collaborate on OPRD Publication, Demonstrating Strength in Synthetic Process Development and Optimization, Porton Pharma Solutions. 5

  • Technical Support Center: Palladium-Catalyzed Azaindole Synthesis: Poisoning, Benchchem. 2

  • A General Modular Method of Azaindole and Thienopyrrole Synthesis via Pd-Catalyzed Tandem Couplings of gem-Dichloroolefins, The Journal of Organic Chemistry - ACS Publications. 3

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity, ACS Omega. 7

Sources

Optimization

reducing side reactions in 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde functionalization

Technical Support Center: 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Functionalization Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals wo...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Functionalization

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with the highly functionalized 7-azaindole building block: 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde . This scaffold presents a complex chemoselectivity challenge due to the presence of four reactive sites: an acidic N1 proton, an highly electrophilic C4-aldehyde, a moderately reactive C5-chloride, and a highly reactive C6-iodide.

Below, you will find troubleshooting guides, FAQs, and validated protocols designed to help you achieve precise, site-selective functionalization while suppressing unwanted side reactions.

Quantitative Reactivity Profiling

To establish a rational troubleshooting framework, we must first quantify the thermodynamic and kinetic liabilities of the molecule.

Table 1: Thermodynamic and Reactivity Metrics

Functional GroupReactivity MetricPrimary Side Reaction LiabilityTargeted Mitigation Strategy
C6–I Bond Dissociation Energy: ~65 kcal/molHydrodehalogenation (reduction)Strict anaerobic conditions; rapid coupling
C5–Cl Bond Dissociation Energy: ~95 kcal/molC5/C6 Over-couplingTemperature control (<80 °C); mild ligands
N1–H pKa: ~12.5Catalyst poisoning; N-arylationSEM, Boc, or THP protection prior to coupling
C4–CHO High ElectrophilicityCannizzaro reaction; CondensationConversion to 1,3-dioxolane (acetal)

Module 1: Chemoselectivity (C-I vs C-Cl) FAQs

Q: Why am I seeing a mixture of mono-coupled and di-coupled products during my Suzuki-Miyaura reaction? A: This is a classic chemoselectivity failure. The oxidative addition of Palladium(0) into the C6–I bond is kinetically favored because the C–I bond dissociation energy (BDE) is approximately 65 kcal/mol, compared to 95 kcal/mol for the C5–Cl bond [2]. However, once the C6 position is coupled, the resulting intermediate becomes more electron-rich, which can inadvertently activate the adjacent C5–Cl bond toward a secondary oxidative addition. Causality & Fix: High temperatures (>90 °C) and highly electron-rich, sterically demanding ligands (e.g., XPhos) provide enough activation energy to break the C–Cl bond[1]. To suppress this, lower your reaction temperature to 60–70 °C, restrict the boronic acid to exactly 1.05 equivalents, and use a moderate ligand like dppf (in Pd(dppf)Cl2).

Q: My LCMS shows a mass corresponding to[M-I+H]+. What causes this hydrodehalogenation? A: Protodehalogenation occurs when the Pd(II)-aryl intermediate undergoes protonation instead of transmetalation. This is usually caused by steric hindrance preventing the boronic acid from transmetalating, or by the presence of excess alcoholic solvents (like ethanol) acting as hydride donors via β-hydride elimination. Fix: Switch to an aprotic solvent system (e.g., 1,4-Dioxane/H2O) and ensure your base (e.g., K2CO3) is fully dissolved to accelerate transmetalation.

Module 2: Aldehyde & Azaindole Core Management

Q: During the cross-coupling, my C4-aldehyde peak disappears in the 1H NMR, but I don't see the expected product mass. What happened? A: The C4-carbaldehyde is highly susceptible to base-mediated degradation. Under the aqueous basic conditions required for Suzuki couplings (e.g., Na2CO3), unprotected aldehydes can undergo the Cannizzaro reaction (disproportionating into a carboxylic acid and an alcohol) or cross-aldol condensations. Causality & Fix: The basicity of the reaction medium directly drives these side reactions. You must protect the aldehyde as an acetal (e.g., 1,3-dioxolane) prior to coupling.

Q: Why does my reaction stall at 20% conversion despite adding more catalyst? A: The unprotected N1 proton of the 7-azaindole core is acidic (pKa ~12.5). In the presence of a base, it deprotonates to form an aza-enolate equivalent. This anionic nitrogen is a strong σ-donor and will coordinate to the Palladium center, effectively poisoning the catalyst and halting the catalytic cycle. Fix: Mask the N1 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) or Tetrahydropyran (THP) protecting group before initiating the metal-catalyzed step.

Logical Relationship & Experimental Workflows

SideReactions Core 5-Chloro-6-iodo-1H-pyrrolo[2,3-b] pyridine-4-carbaldehyde Sub1 C5-Cl Bond (Over-coupling Risk) Core->Sub1 Sub2 C4-Aldehyde (Cannizzaro Risk) Core->Sub2 Sub3 N1-Proton (Pd-Poisoning Risk) Core->Sub3 Mit1 Use Pd(dppf)Cl2 Keep Temp < 80°C Sub1->Mit1 Mit2 1,3-Dioxolane Acetal Protection Sub2->Mit2 Mit3 SEM or THP N1-Protection Sub3->Mit3

Logical relationship between functional group liabilities and chemical mitigations.

Workflow Step1 1. Global Protection (SEM-Cl, Ethylene Glycol) Step2 2. Chemoselective Suzuki Coupling (C6) Step1->Step2 Step3 3. LCMS/TLC Validation Step2->Step3 Step4 4. Global Deprotection (TFA/HCl) Step3->Step4 Pass Fail Over-coupling Detected Step3->Fail Fail Opt Lower Temp / Change Ligand Fail->Opt Opt->Step2

Step-by-step experimental workflow for C6-functionalization.

Module 3: Self-Validating Experimental Protocol

This protocol describes the chemoselective C6-arylation of the title compound, incorporating built-in validation checkpoints to ensure scientific integrity and reproducibility.

Step 1: Dual Protection (N1 and C4)
  • Acetalization: Suspend the starting material in toluene. Add ethylene glycol (3.0 eq) and a catalytic amount of p-Toluenesulfonic acid (pTSA). Reflux under a Dean-Stark trap for 12 hours to remove generated water.

  • N-Protection: Cool the mixture to 0 °C, add NaH (1.2 eq), stir for 30 mins to ensure complete deprotonation, then add SEM-Cl (1.1 eq) dropwise.

  • Validation Checkpoint: Run LCMS. The desired intermediate must show a mass shift corresponding to [M + 44 (Acetal) + 130 (SEM)]+. Ensure the highly deshielded C4-aldehyde proton (~10.2 ppm) is entirely absent in the 1H NMR spectrum.

Step 2: Chemoselective Suzuki-Miyaura Coupling (C6)
  • Setup: In an oven-dried Schlenk flask, combine the protected azaindole (1.0 eq), aryl boronic acid (1.05 eq), and K2CO3 (2.0 eq).

  • Solvent & Catalyst: Add thoroughly degassed 1,4-Dioxane/H2O (4:1 v/v). Add Pd(dppf)Cl2 (0.05 eq).

  • Reaction: Heat to exactly 70 °C for 4 hours. Critical: Do not exceed 80 °C to preserve the C5-Cl bond.

  • Validation Checkpoint: Analyze the crude mixture via LCMS.

    • Success: The product peak must exhibit a 3:1 isotopic ratio characteristic of a single Chlorine atom (35Cl:37Cl), proving the C5-Cl bond remains intact.

    • Failure: If a 1:1 isotopic ratio or absent halogen isotope pattern is observed, over-coupling or dehalogenation has occurred.

Step 3: Global Deprotection
  • Reaction: Dissolve the purified coupled intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (10 vol%). Stir at room temperature for 2 hours to cleave the SEM group, followed by the addition of 1N HCl to hydrolyze the acetal back to the aldehyde.

  • Validation Checkpoint: 1H NMR must confirm the return of the highly deshielded C4-aldehyde proton singlet at >10.0 ppm and the broad N1-pyrrole proton at ~12.0 ppm.

References

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity Source: ACS Omega URL:[Link]

  • Synthesis of fused heterocycles by sequential palladium catalyzed cross-coupling reactions Source: University of Rostock (RosDok) URL:[Link]

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlap in Substituted 1H-Pyrrolo[2,3-b]pyridines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the NMR characterization of 1H-pyrrolo[2,3-b]pyridines (commonly known as 7-azaindoles).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the NMR characterization of 1H-pyrrolo[2,3-b]pyridines (commonly known as 7-azaindoles). This privileged bioisostere of the purine scaffold is a cornerstone in modern drug discovery, particularly in the development of potent kinase inhibitors targeting FGFR4, JAK3, TNIK, and ATM[1].

However, the unique electronic properties of the 7-azaindole core—specifically its propensity for tautomerization, intermediate proton exchange, and strong intermolecular hydrogen bonding—often result in severe 1 H NMR peak overlap and line broadening in the aromatic region (H-2, H-3, H-4, H-5, and H-6). This guide provides field-proven troubleshooting workflows, step-by-step protocols, and theoretical insights to help you disentangle complex spectra and achieve unambiguous structural elucidation.

NMR_Workflow Start 1H NMR Overlap in 7-Azaindole Derivative CheckSolvent Change Solvent (CDCl3 to DMSO-d6) Start->CheckSolvent Step 1 CheckTemp Variable Temp (VT-NMR) (Heat to 60-80°C) CheckSolvent->CheckTemp Still Overlapped Resolved Signals Assigned & Overlap Resolved CheckSolvent->Resolved Success Check2D 2D NMR (HSQC, HMBC, ROESY) CheckTemp->Check2D Complex Multiplets CheckTemp->Resolved Success CheckPureShift Pure Shift NMR (PSYCHE / ZS) Check2D->CheckPureShift Severe Congestion Check2D->Resolved Success CheckPureShift->Resolved Final Step

Troubleshooting workflow for resolving NMR peak overlap in 7-azaindole derivatives.

FAQ Section 1: Solvent and Temperature Effects (First-Line Troubleshooting)

Q: Why do the pyridine and pyrrole ring protons of my 7-azaindole derivative appear as an unresolved, broad multiplet in CDCl 3​ ? A: The causality here lies in the molecular self-assembly of 7-azaindoles. In non-polar solvents like CDCl 3​ or CCl 4​ , 7-azaindole forms a complementary, doubly hydrogen-bonded homodimer (N-H···N)[2]. At room temperature, the equilibrium between the monomeric and dimeric states occurs at an intermediate exchange rate on the NMR timescale. This dynamic exchange causes severe line broadening, particularly for the protons adjacent to the heteroatoms (H-2 on the pyrrole ring and H-6 on the pyridine ring), which often coalesce into an unresolved baseline hump or overlap with H-4/H-5.

Q: How can I disrupt this dimerization to achieve sharp, resolved signals? A: The most effective self-validating solution is to switch to a strongly hydrogen-bond-accepting polar aprotic solvent, such as DMSO- d6​ or Acetone- d6​ . DMSO acts as a competitive hydrogen bond acceptor, completely disrupting the homodimer and locking the molecule into a solvent-hydrogen-bonded monomeric state[2]. Causality Check: Upon switching to DMSO- d6​ , you will observe the N-H proton shift significantly downfield (typically >11.5 ppm), while the aromatic protons (H-2 through H-6) will sharpen into distinct doublets or doublet-of-doublets, revealing their true scalar ( J ) couplings[3].

Dimerization NonPolar Non-Polar Solvent (e.g., CDCl3) Dimer Hydrogen-Bonded Homodimer NonPolar->Dimer Broad Broad/Overlapped NMR Signals Dimer->Broad Monomer Solvent-H-Bonded Monomer Dimer->Monomer Add DMSO-d6 Polar Polar Aprotic Solvent (e.g., DMSO-d6) Polar->Monomer Sharp Sharp/Resolved NMR Signals Monomer->Sharp

Solvent-dependent dimerization states of 7-azaindoles affecting NMR line broadening.

Q: If I must use CDCl 3​ due to solubility constraints, how can I resolve the broadness? A: Use Variable Temperature NMR (VT-NMR). Heating the sample to 50–60 °C in CDCl 3​ (using a sealed pressure tube) pushes the exchange rate into the "fast exchange" regime, sharpening the time-averaged signals. Alternatively, cooling the sample to -40 °C pushes it into the "slow exchange" regime, revealing distinct sets of peaks for the monomer and dimer.

FAQ Section 2: Advanced 2D NMR Methodologies

Q: My 7-azaindole is heavily substituted with aromatic rings, causing severe overlap even in DMSO- d6​ . Which 2D techniques are authoritative for assignment? A: When 1D 1 H NMR fails due to spectral congestion, rely on heteronuclear and through-space 2D correlations.

  • 1 H- 13 C HSQC & HMBC: The 13 C chemical shifts of the 7-azaindole core are highly diagnostic. For instance, C-6 typically resonates around 143-147 ppm, while C-3 is shielded (~100-102 ppm)[3]. HMBC is critical for linking substituents to the core via 3-bond couplings (e.g., a substituent at C-4 will show an HMBC cross-peak to H-5).

  • NOESY/ROESY: Through-space interactions are essential for determining the regiochemistry of substitution (e.g., differentiating N-1 vs. C-2 or C-3 alkylation).

Protocol 1: Step-by-Step Methodology for High-Resolution 2D ROESY

Why ROESY over NOESY? For mid-sized kinase inhibitors (MW 300-600 Da), the molecular correlation time ( τc​ ) often leads to the zero-crossing of the NOE effect at standard magnetic fields (400-600 MHz), resulting in missing cross-peaks. ROESY (Rotating-frame Overhauser Effect Spectroscopy) ensures positive cross-peaks regardless of molecular weight.

  • Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of DMSO- d6​ . Filter through a 0.2 µm PTFE syringe filter into a high-quality 5 mm NMR tube to remove paramagnetic particulates.

  • Degassing: Degas the sample using three freeze-pump-thaw cycles or sparge with dry N 2​ for 5 minutes. Dissolved oxygen is paramagnetic and accelerates T1​ relaxation, destroying the ROE signal.

  • Parameter Setup:

    • Select a ROESY pulse program with continuous wave (CW) spinlock (e.g., roesyphpr.2 on Bruker systems).

    • Set the spinlock power to ~2-3 kHz to minimize TOCSY artifacts.

    • Set the mixing time ( d8 ) to 200–300 ms.

    • Set the relaxation delay ( d1 ) to at least 1.5×T1​ of the slowest relaxing proton (typically 2-3 seconds).

  • Acquisition & Processing: Acquire with at least 256 increments in t1​ . Process with zero-filling to 2K x 1K and use a squared sine-bell apodization function. Self-Validation: Verify that diagonal peaks and cross-peaks have opposite phases, confirming true ROE rather than chemical exchange.

FAQ Section 3: Pure Shift NMR (The Ultimate Overlap Resolver)

Q: Even with 2D NMR, my multiplet structures are too tangled to extract accurate chemical shifts or integrals. Is there a way to simplify the 1D spectrum? A: Yes. Pure Shift NMR (broadband homonuclear decoupling) is the ultimate tool for this scenario. Techniques like PSYCHE (Pure Shift Yielded by Chirp Excitation) or Zangger-Sterk (ZS) suppress homonuclear scalar couplings ( JHH​ ), collapsing all multiplets into sharp singlets[4]. This effectively increases the resolution to match what would be seen on a theoretical 5 GHz spectrometer, making it invaluable for heavily substituted 7-azaindoles[5].

Protocol 2: Step-by-Step Methodology for 1D PSYCHE Pure Shift NMR
  • Calibration: Calibrate the 90° hard pulse and ensure the sample is perfectly shimmed. Poor shimming severely degrades the PSYCHE decoupling efficiency.

  • Pulse Sequence Selection: Load the 1D PSYCHE pulse sequence (e.g., psyche or zangger_sterk depending on your vendor library).

  • Parameter Optimization:

    • Chirp Pulse: Set the low flip angle ( β ) of the chirp pulse to 15°–20°. Higher angles increase sensitivity but introduce strong coupling artifacts[4].

    • Sweep Width: Ensure the chirp pulse sweep width covers the entire proton spectral window (typically 10,000 Hz).

    • Data Chunking: Set the chunk duration ( t1​ increment) to ~15-20 ms. This determines the resolution of the decoupled FID[6].

  • Acquisition: Because PSYCHE relies on statistical spin selection, it carries a heavy sensitivity penalty (typically yielding 5-10% of the standard 1D signal)[5]. Compensate by increasing the number of scans (ns = 64 to 256).

  • Processing: The spectrometer software will automatically reconstruct the pseudo-2D data into a 1D interferogram. Apply a mild exponential line broadening (LB = 0.3 Hz) before Fourier transform. Self-Validation: The resulting spectrum should display only singlets; any residual splitting indicates the chunk duration ( t1​ ) needs to be shortened.

Quantitative Comparison of Resolution Techniques

To assist in selecting the appropriate troubleshooting path, the following table synthesizes the operational parameters of each technique:

TechniqueResolution GainSensitivity PenaltyAcquisition TimePrimary MechanismBest Used For
Solvent Exchange (DMSO- d6​ ) HighNone< 5 minsDisrupts H-bonded dimersFirst-line resolution of broad N-H / aromatic peaks
VT-NMR (High Temp) ModerateNone15-30 minsAccelerates proton exchangeSamples completely insoluble in polar aprotic solvents
2D HSQC/HMBC Very HighLow1-3 hoursHeteronuclear correlationUnambiguous assignment of substituted carbons
1D PSYCHE (Pure Shift) Ultra HighHigh (~90% loss)30-60 minsHomonuclear decouplingExtracting chemical shifts from severely overlapping multiplets

References

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma Journal of Medicinal Chemistry (2022). URL:[Link]

  • Solvent dependence of 7-azaindole dimerization The Journal of Physical Chemistry B (2013). URL:[Link]

  • Complexation of 7-azaindole by the methylmercury(II) cation Canadian Journal of Chemistry (1992). URL:[Link]

  • PSYCHE Pure Shift NMR Spectroscopy Chemistry - A European Journal (2018). URL:[Link]

  • A Pure Shift-Based Nuclear Magnetic Resonance Method for In-Phase Three-Dimensional Diffusion-Ordered Spectroscopy Analytical Chemistry (2022). URL:[Link]

  • Pure Shift 2D NMR Spectroscopy Fast 2D Solution-state NMR Concepts and Applications (2023). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 6-Iodo vs. 6-Bromo 1H-Pyrrolo[2,3-b]pyridine-4-carbaldehydes in Late-Stage Functionalization

Executive Summary & Structural Profiling 7-Azaindoles (1H-pyrrolo[2,3-b]pyridines) are highly privileged scaffolds in modern medicinal chemistry, frequently serving as kinase hinge-binding motifs in oncology and immunolo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

7-Azaindoles (1H-pyrrolo[2,3-b]pyridines) are highly privileged scaffolds in modern medicinal chemistry, frequently serving as kinase hinge-binding motifs in oncology and immunology drug development. When designing convergent synthetic routes, bifunctional building blocks like 6-halo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehydes offer immense versatility.

The C4-aldehyde provides an electrophilic handle for reductive aminations or olefinations, while the C6-halogen enables transition-metal-catalyzed cross-couplings. However, the choice between the 6-iodo and 6-bromo derivatives profoundly impacts route design, catalyst selection, and chemoselectivity. This guide objectively compares their reactivity profiles and provides validated protocols for their functionalization.

Mechanistic Causality: Why Halogen Identity Dictates Route Design

The fundamental divergence in reactivity between the 6-iodo and 6-bromo derivatives is governed by the bond dissociation energy (BDE) of the carbon-halogen bond. The C–I bond (~65 kcal/mol) is significantly weaker and more polarizable than the C–Br bond (~81 kcal/mol).

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the Pd(0) active species into the aryl halide bond is typically the rate-determining step for aryl bromides . By utilizing the 6-iodo derivative, the activation energy for this insertion is drastically lowered. Consequently, the oxidative addition becomes rapid, often shifting the rate-limiting step of the catalytic cycle to transmetalation or reductive elimination .

The Chemoselectivity Imperative: For the 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde scaffold, this kinetic shift is a critical strategic advantage. The C4-aldehyde is a highly sensitive functional group. Prolonged exposure to the elevated temperatures (80–110 °C) and strong bases required to activate the 6-bromo derivative can trigger undesired side reactions, such as Cannizzaro disproportionation or base-catalyzed degradation. The 6-iodo derivative permits mild coupling conditions (often ≤ 50 °C), acting as a chemoselective safeguard that preserves the aldehyde for subsequent late-stage functionalization .

Furthermore, the N1-H of the 7-azaindole core is acidic (pKa ~15). In the presence of strong bases used at high temperatures, it deprotonates to form an electron-rich anionic scaffold that resists oxidative addition and competitively poisons the catalyst . Therefore, while the 6-iodo compound can sometimes be coupled unprotected under mild conditions, the 6-bromo compound strictly requires N1-protection prior to functionalization.

Quantitative Performance Comparison

The following table summarizes the divergent physicochemical and reactivity profiles of the two building blocks.

Property / Parameter6-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Carbon-Halogen BDE ~65 kcal/mol~81 kcal/mol
Oxidative Addition Rate Very Fast (often exothermic)Moderate to Slow
Typical Coupling Temp. 25 °C – 50 °C80 °C – 110 °C
Catalyst / Ligand Needs Simple phosphines (e.g., PPh3, dppf)Bulky, electron-rich (e.g., XPhos, RuPhos, BrettPhos)
Aldehyde Preservation Excellent (due to mild conditions)Poor to Moderate (requires careful base selection)
N1-Protection Required? Optional (Substrate/Base dependent)Mandatory (to prevent N-arylation / poisoning)
Shelf Stability Light-sensitive (prone to deiodination)Highly stable under ambient conditions

Strategic Workflow Visualization

G Substrate 1H-Pyrrolo[2,3-b]pyridine -4-carbaldehyde Iodo 6-Iodo Derivative (High Reactivity) Substrate->Iodo Electrophilic Iodination Bromo 6-Bromo Derivative (Moderate Reactivity) Substrate->Bromo Electrophilic Bromination Suzuki Suzuki Coupling (Mild Temp, 45°C) Iodo->Suzuki Pd(dppf)Cl2 Preserves CHO Protect N1-Protection (Mandatory) Bromo->Protect Prevent N1 Interference Buchwald Buchwald-Hartwig (High Temp, 90°C) Protect->Buchwald Pd2(dba)3 / BrettPhos Risk to CHO

Workflow comparing 6-iodo vs 6-bromo 7-azaindole-4-carbaldehyde reactivity and route design.

Self-Validating Experimental Protocols

To demonstrate the practical implications of these reactivity differences, the following protocols have been designed as self-validating systems. The causality behind the reagent selection is explicitly detailed to ensure reproducibility.

Protocol A: Mild Suzuki-Miyaura Coupling of the 6-Iodo Derivative

Objective: Form a C-C bond at C6 while strictly preserving the unprotected N1-H and the sensitive C4-aldehyde. Causality: The high reactivity of the C-I bond allows the use of a mild catalyst (Pd(dppf)Cl₂) and a weak base (K₃PO₄) at a low temperature (45 °C). K₃PO₄ is chosen over Na₂CO₃ or NaOH to prevent base-catalyzed aldol condensation of the aldehyde.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask, charge 6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.2 equiv, 1.2 mmol), and anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol). Note: 3.0 equivalents of base are required to account for the deprotonation of the N1-H proton.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Sparge the suspension with Argon for 10 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Heating: Stir the reaction mixture at 45 °C under Argon for 4–6 hours. Monitor by LC-MS. The low temperature ensures the aldehyde remains intact.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography to isolate the C6-arylated product.

Protocol B: Buchwald-Hartwig Amination of the 6-Bromo Derivative

Objective: Form a C-N bond at C6. Causality: The stronger C-Br bond necessitates elevated temperatures (90 °C) and an electron-rich, bulky ligand (BrettPhos) to accelerate oxidative addition and reductive elimination. Because the unprotected N1-H would poison the catalyst at this temperature, prior N1-protection (e.g., with a SEM group) is strictly required . Cs₂CO₃ is utilized as the base instead of the traditional NaOtBu to minimize degradation of the C4-aldehyde.

Step-by-Step Methodology:

  • Pre-requisite Protection: Convert 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde to its N1-SEM protected analog using SEM-Cl and NaH in DMF at 0 °C.

  • Reaction Setup: In a nitrogen-filled glovebox, charge the N1-SEM-6-bromo-pyrrolo[2,3-b]pyridine-4-carbaldehyde (1.0 equiv, 1.0 mmol), the desired secondary amine (1.5 equiv, 1.5 mmol), and anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol) into a sealed tube.

  • Catalyst Addition: Add Pd₂(dba)₃ (0.025 equiv, 2.5 mol%) and BrettPhos ligand (0.06 equiv, 6 mol%). The Pd:Ligand ratio is optimized to ensure the formation of the active monoligated Pd(0) species.

  • Solvent & Heating: Add anhydrous, degassed Toluene (8 mL). Seal the tube, remove from the glovebox, and heat at 90 °C for 12 hours.

  • Workup: Cool to room temperature, filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc. Concentrate the filtrate and purify via flash chromatography.

References

  • Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 Source: Organometallics (ACS Publications) URL:[Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction Source: ACS Omega (PubMed Central) URL:[Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine) Source: Current Organic Chemistry URL:[Link]

  • Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Comparative

HPLC method validation for testing 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde purity

As a Senior Application Scientist, I frequently encounter method development bottlenecks when dealing with poly-halogenated heterocycles. The compound 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde —a highly fu...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter method development bottlenecks when dealing with poly-halogenated heterocycles. The compound 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde —a highly functionalized azaindole intermediate critical in the synthesis of kinase inhibitors and metallo-deubiquitinase targeting agents[1]—presents a classic selectivity trap.

When tasked with validating a purity method for such a complex molecule, analysts instinctively reach for a standard fully porous C18 column. However, relying solely on hydrophobic retention often fails to resolve critical isomeric impurities. This guide provides an in-depth, objective comparison between a traditional C18 method and an optimized Biphenyl stationary phase method, validated strictly according to the latest ICH Q2(R2) guidelines[2].

The Analytical Challenge & Mechanistic Rationale

To develop a robust purity method, we must first understand the molecular environment of the analyte. 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde features an electron-deficient azaindole core, a strong hydrogen-bond accepting carbaldehyde group, and two heavy, polarizable halogens (chlorine and iodine).

The Flaw of C18 Phases: Traditional C18 columns separate analytes almost exclusively via dispersive (hydrophobic) interactions. When attempting to resolve the active pharmaceutical ingredient (API) from its regioisomeric impurities (e.g., the 5-iodo-6-chloro analog) or de-halogenated degradation products, the differences in partition coefficients ( logP ) are negligible. This results in critical pair co-elution and severe peak tailing due to secondary interactions between the basic azaindole nitrogen and unendcapped surface silanols[3].

The Biphenyl Advantage: By switching to a Biphenyl stationary phase, we introduce orthogonal retention mechanisms. The biphenyl rings provide extended π−π interactions that align perfectly with the electron-deficient azaindole core[4]. Furthermore, the highly polarizable C-I and C-Cl bonds engage in strong dipole-dipole interactions with the stationary phase. Finally, the steric bulk of the iodine atom exploits the enhanced shape selectivity of the biphenyl ligand, allowing for baseline resolution of positional isomers that a C18 phase cannot differentiate[5].

Interactions cluster_C18 C18 Stationary Phase cluster_Biphenyl Biphenyl Stationary Phase Analyte 5-Chloro-6-iodo-azaindole Hydrophobic Dispersive / Hydrophobic Interactions Only Analyte->Hydrophobic Alkyl backbone PiPi π-π Interactions (Aromatic Core) Analyte->PiPi Pyridine/Pyrrole Rings Dipole Dipole-Dipole (C-Cl, C-I Bonds) Analyte->Dipole Halogen substituents Shape Shape Selectivity (Planar vs Non-planar) Analyte->Shape Steric bulk of Iodine

Fig 1. Chromatographic interaction pathways for halogenated azaindoles.

Comparative Methodology & Self-Validating Protocols

The recently updated ICH Q2(R2) guideline emphasizes a lifecycle and risk-based approach to analytical procedure validation[6]. To objectively compare the two columns, we developed two distinct methods.

Notably, for the Biphenyl method, we utilized methanol instead of acetonitrile as the organic modifier. Causality: Acetonitrile possesses a carbon-nitrogen triple bond that can compete for π−π binding sites on the stationary phase, suppressing the unique selectivity of the biphenyl ligand. Methanol, being a protic solvent, enhances these aromatic interactions[4].

Table 1: Chromatographic Method Parameters
ParameterTraditional C18 MethodOptimized Biphenyl Method
Column Fully Porous C18 (150 x 4.6 mm, 5 µm)Core-Shell Biphenyl (100 x 4.6 mm, 2.7 µm)
Mobile Phase A 0.1% TFA in Water10 mM Ammonium Formate (pH 3.0)
Mobile Phase B AcetonitrileMethanol
Gradient 10% to 90% B over 20 min20% to 80% B over 12 min
Flow Rate 1.0 mL/min1.2 mL/min
Temperature 30 °C40 °C
Detection UV at 254 nmUV at 254 nm
Step-by-Step Self-Validating Execution Protocol

Every robust analytical method must be a self-validating system. We implement a stringent System Suitability Testing (SST) protocol prior to any ICH Q2(R2) validation sequence. If the SST fails, the sequence automatically aborts, preventing the generation of invalid data[2].

  • System Equilibration: Flush the column with the initial gradient composition for 10 column volumes. Monitor baseline noise and drift.

  • Blank Injection: Inject the diluent (50:50 Water:Methanol) to verify no baseline interference or ghost peaks at the retention time of the API.

  • System Suitability Test (SST): Inject the 100% target concentration standard ( 0.5 mg/mL ) six times.

    • Acceptance Criteria: Retention time %RSD≤1.0% , Peak Area %RSD≤2.0% , Tailing Factor ( Tf​ ) ≤1.5 .

  • Resolution Verification: Inject a spiked solution containing the API and its closest known impurity (5-iodo-6-chloro regioisomer) at a 0.5% level.

    • Acceptance Criteria: Resolution ( Rs​ ) >2.0 .

  • Validation Runs: Proceed with Specificity, Linearity (50% to 150% of nominal concentration), and Precision workflows only if Steps 1-4 pass.

Workflow Start Method Scouting (Column & Mobile Phase) C18 Traditional C18 Phase (Hydrophobic interactions) Start->C18 Biphenyl Biphenyl Phase (Pi-Pi & Dipole interactions) Start->Biphenyl Optimization Method Optimization (Gradient, T, pH) C18->Optimization Biphenyl->Optimization Validation ICH Q2(R2) Validation (Specificity, Linearity, Precision) Optimization->Validation Final Validated Purity Method Validation->Final

Fig 2. Lifecycle workflow for HPLC method development and ICH Q2(R2) validation.

ICH Q2(R2) Validation Results & Discussion

The validation was executed to demonstrate that the analytical procedures are fit for their intended purpose—specifically, quantifying impurities in 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde[6].

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterAcceptance Criteria (ICH Q2(R2))C18 ResultsBiphenyl ResultsConclusion
Specificity (Resolution) Rs​>2.0 between API and closest impurity Rs​=1.2 (Co-elution) Rs​=3.4 (Baseline separation)Biphenyl Superior
Linearity ( R2 ) R2≥0.999 (50-150% range)0.99910.9998Both Acceptable
Precision (%RSD) %RSD≤2.0% ( n=6 )1.8%0.6%Biphenyl Superior
Limit of Quantitation (LOQ) S/N≥10 0.05% area0.01% areaBiphenyl Superior
Peak Tailing ( Tf​ ) Tf​≤1.5 1.7 (Significant tailing)1.1 (Excellent symmetry)Biphenyl Superior

Data Synthesis & Causality: The data clearly demonstrates the limitations of the C18 phase for this specific molecular class. The C18 column failed the Specificity criteria ( Rs​=1.2 ), meaning it cannot reliably quantify the API in the presence of its regioisomer. Furthermore, the peak tailing on the C18 column ( Tf​=1.7 ) negatively impacted the Limit of Quantitation (LOQ), as the broadened peak base obscured low-level impurities.

Conversely, the Biphenyl method achieved a highly symmetrical peak ( Tf​=1.1 ) and exceptional resolution ( Rs​=3.4 ). The use of 2.7 µm core-shell particles in the Biphenyl column provided UHPLC-like efficiency at standard HPLC pressures, sharpening the peaks and improving the signal-to-noise ratio, thereby driving the LOQ down to 0.01% area[5].

Conclusion

For the purity analysis of heavily halogenated heterocycles like 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, default C18 methodologies pose a significant risk to data integrity and regulatory compliance. The optimized Biphenyl method, utilizing methanolic mobile phases to maximize π−π and dipole interactions, provides a scientifically sound, ICH Q2(R2)-compliant alternative that guarantees specificity, superior precision, and robust analytical lifecycle management.

References

  • [ICH Q2 (R2) Validation of Analytical Procedures - MasterControl] - mastercontrol.
  • [ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai] - intuitionlabs.
  • [Benefits of Ascentis Express Phenyl-Hexyl over Biphenyl for the Separation of Pain Management Opiates] - sigmaaldrich.
  • [Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases] - chromatographyonline.
  • [A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR] - benchchem.
  • [Discovery of New Azaindole Metallo-Deubiquitinase CSN5 Inhibitors] - acs.

Sources

Validation

A Tale of Two Halogens: A Comparative Guide to 5-Chloro-6-iodo- and 5-Bromo-Substituted Pyrrolo[2,3-b]pyridines in Drug Discovery

For the modern medicinal chemist, the pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone of kinase inhibitor design. Its unique structure, a bioisostere of both indole and the adenine core of ATP, provides...

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Author: BenchChem Technical Support Team. Date: March 2026

For the modern medicinal chemist, the pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone of kinase inhibitor design. Its unique structure, a bioisostere of both indole and the adenine core of ATP, provides a privileged framework for engaging the hinge region of numerous kinases.[1] This guide delves into a critical decision point in the synthesis of novel therapeutics based on this scaffold: the choice between two key building blocks, 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde and its 5-bromo-substituted analogs . While seemingly a subtle difference, the choice of halogen at the 5-position has profound implications for synthetic strategy, reactivity, and ultimately, the properties of the final drug candidate.

This guide provides a comprehensive comparison of these two classes of intermediates, offering insights into their synthesis, reactivity, and application in drug discovery, supported by experimental data and established chemical principles.

The 7-Azaindole Scaffold: A Privileged Structure in Kinase Inhibition

The 7-azaindole core is a recurring motif in a multitude of approved and investigational drugs, most notably in the field of oncology.[2] Its ability to form key hydrogen bond interactions with the kinase hinge region makes it an ideal starting point for the development of potent and selective inhibitors.[1] The strategic functionalization of this core at various positions is a key aspect of medicinal chemistry campaigns aimed at fine-tuning potency, selectivity, and pharmacokinetic properties.[3] Positions 3 and 5 are particularly important for introducing substituents that can modulate the drug's activity and target engagement.[3]

The 5-Bromo Analog: A Gateway to BRAF Inhibitors like Vemurafenib

The utility of 5-bromo-1H-pyrrolo[2,3-b]pyridine is perhaps best exemplified by its role as a key intermediate in the synthesis of the BRAF inhibitor, vemurafenib. This drug has revolutionized the treatment of BRAF V600E-mutated melanoma.[2] The synthesis of vemurafenib hinges on a palladium-catalyzed Suzuki-Miyaura coupling at the 5-position of the 7-azaindole core.[4]

Synthetic Strategy: The Vemurafenib Case Study

The synthesis of vemurafenib showcases the synthetic utility of the 5-bromo-7-azaindole scaffold. A typical synthetic sequence involves the Suzuki-Miyaura coupling of 5-bromo-1H-pyrrolo[2,3-b]pyridine with (4-chlorophenyl)boronic acid to install the key aryl substituent at the 5-position.[5] This is a crucial step in building the pharmacophore responsible for the drug's potent and selective inhibition of the mutated BRAF kinase.

Below is a simplified workflow for a key fragment of vemurafenib synthesis:

G start 5-bromo-1H-pyrrolo[2,3-b]pyridine suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3) start->suzuki boronic_acid (4-chlorophenyl)boronic acid boronic_acid->suzuki product 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine suzuki->product

Figure 1. Simplified workflow for the Suzuki-Miyaura coupling step in vemurafenib synthesis.

The 5-Chloro-6-iodo Analog: A Platform for Further Diversification

5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a commercially available building block that offers multiple handles for synthetic diversification.[6][7][8] The presence of three distinct functional groups—a chloro group at the 5-position, an iodo group at the 6-position, and a carbaldehyde at the 4-position—allows for a range of selective chemical transformations.

Comparative Reactivity: Chloro vs. Bromo in Cross-Coupling Reactions

A fundamental principle in palladium-catalyzed cross-coupling reactions is the relative reactivity of aryl halides, which generally follows the order: I > Br > Cl.[9] This has significant implications when comparing the 5-chloro and 5-bromo analogs.

  • Reactivity in Suzuki-Miyaura Coupling: The C-Br bond is more readily activated by palladium catalysts than the C-Cl bond.[9] This means that Suzuki-Miyaura coupling reactions at the 5-position of a 5-bromo-7-azaindole will typically proceed under milder conditions (lower temperatures, shorter reaction times) and may give higher yields compared to the corresponding 5-chloro analog.

  • Orthogonal Reactivity: The presence of both a chloro and an iodo group in 5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde allows for orthogonal or sequential cross-coupling reactions. The more reactive C-I bond at the 6-position can be selectively functionalized while leaving the C-Cl bond at the 5-position intact for a subsequent transformation. This provides a powerful strategy for building molecular complexity.

The following diagram illustrates the concept of orthogonal reactivity:

G start 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde step1 Selective Cross-Coupling at C6 (e.g., Sonogashira, Suzuki) start->step1 intermediate 5-Chloro-6-substituted-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde step1->intermediate step2 Cross-Coupling at C5 (e.g., Buchwald-Hartwig, Suzuki) intermediate->step2 product 5,6-Disubstituted-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde step2->product

Figure 2. Orthogonal reactivity of the 5-chloro-6-iodo-7-azaindole scaffold.

Structure-Activity Relationship (SAR) Insights

  • Size and Lipophilicity: Bromine is larger and slightly more lipophilic than chlorine. This can influence how the molecule fits into the target protein's binding pocket and may affect its overall physicochemical properties, such as solubility and membrane permeability.

  • Halogen Bonding: Both chlorine and bromine can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity. The strength of this interaction can vary depending on the specific halogen and the nature of the halogen bond acceptor in the protein.

Data Summary: A Comparative Overview

Feature5-Bromo Analogs5-Chloro-6-iodo Analog
Reactivity at C5 More reactive in Pd-catalyzed cross-coupling reactions.Less reactive than C-Br, allowing for selective reactions at other positions.
Synthetic Strategy Favored for direct, single functionalization at the 5-position (e.g., vemurafenib synthesis).Enables sequential or orthogonal functionalization at C6 and C5.
Key Applications Established route to BRAF inhibitors.Versatile intermediate for creating diverse libraries of substituted 7-azaindoles.
Commercial Availability 5-bromo-1H-pyrrolo[2,3-b]pyridine is widely available.5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is commercially available.[6][7][8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 5-Bromo-7-Azaindole

This protocol is adapted from the synthesis of a vemurafenib intermediate.[5]

  • Reaction Setup: In a reaction vessel, dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) and the desired boronic acid (1.2 eq.) in a suitable solvent such as a mixture of dioxane and water.

  • Base Addition: Add a base, such as potassium carbonate (K2CO3) (2.0 eq.).

  • Degassing: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Catalyst Addition: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05-0.1 eq.).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Figure 3. Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]

Conclusion

The choice between 5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde and its 5-bromo analogs is a strategic one that should be guided by the overall synthetic plan and the desired final product. The 5-bromo analogs offer a more direct and reactive handle for a single functionalization at the 5-position, a strategy that has been successfully employed in the synthesis of marketed drugs. On the other hand, the 5-chloro-6-iodo analog provides a platform for more complex, multi-substituted derivatives through orthogonal synthetic strategies. Understanding the nuanced differences in reactivity and synthetic potential of these key intermediates is crucial for any researcher working at the forefront of kinase inhibitor discovery.

References

  • The Critical Role of Intermediates in Vemurafenib Synthesis. (n.d.). Retrieved from [Link]

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine (CAS No: 183208-35-7) API Intermediate Manufacturers. (n.d.). Apicule. Retrieved from [Link]

  • Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. (2025). PMC.
  • Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. (2025).
  • Optimizing Vemurafenib Synthesis: The Importance of a Reliable Intermediate Supplier. (n.d.). Retrieved from [Link]

  • Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. (2019). Bioorganic & Medicinal Chemistry.
  • Exploring Applications of Pyrrolo[2,3-b]pyridine Derivatives in Organic Chemistry. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
  • Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. (n.d.). PMC.
  • Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.
  • 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Request for Quotation. (2024). ChemBK. Retrieved from [Link]

  • Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. (2008). Journal of Medicinal Chemistry.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI.
  • 5-Bromo-1H-pyrrolo-[2,3-b]pyridine. (2013). PubMed.
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). Future Medicinal Chemistry.
  • 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. (n.d.). NextSDS. Retrieved from [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PMC.
  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024).
  • scientific letter. (2022).
  • US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines. (n.d.).
  • 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. (n.d.). Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine. (n.d.). Benchchem.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2024). MDPI.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines featuring an intramolecular radical-oxidative cyclization of polysubstituted pyrroles, and evaluation of their cytotoxic activity. (2025).
  • Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. (2022). Semantic Scholar.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.).
  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (2022). PMC.
  • Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022). IntechOpen.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PMC.
  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. (2016). Organic Letters.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC.
  • Synthesis of Biologically Important Pyrrole Derivatives in Any 13C and 15N Isotope Enriched Form. (n.d.). Global Journals.
  • Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2)
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). PMC.
  • Bipyridine. (n.d.). Organic Syntheses.
  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. (2013). PubMed.
  • Preparation method of 5-chloro-6-(chloromethyl)-2,4-(1H,3H)-pyrimidinedione. (n.d.).

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Comparative

A Comparative Guide to the Spectroscopic Validation of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Reaction Intermediates

Introduction: The Strategic Importance of a Substituted 7-Azaindole Core In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. Among these, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-az...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of a Substituted 7-Azaindole Core

In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. Among these, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands out as a "privileged scaffold." Its structural resemblance to purine and indole allows it to effectively mimic these crucial biological motifs, making it a cornerstone in the design of kinase inhibitors and other therapeutic agents.[1] The compound 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a highly functionalized and valuable synthetic intermediate, engineered for precise, subsequent modifications in the development of complex pharmaceutical molecules.

The multi-step synthesis required to produce such a decorated heterocycle is a journey fraught with potential pitfalls: incomplete reactions, unexpected side products, and ambiguous regiochemistry. Therefore, robust, in-process validation is not merely a quality control step but a critical component of the synthetic strategy. This guide provides a comprehensive framework for the spectroscopic validation of key intermediates in a plausible synthetic route to this target compound. We will dissect the causality behind experimental choices and offer a self-validating protocol, grounded in the fundamental principles of NMR, Mass Spectrometry, and IR spectroscopy.

Proposed Synthetic Pathway: A Strategic Functionalization

The synthesis of a multi-substituted aromatic system requires careful planning regarding the order of functional group introduction. Halogens and activating groups can profoundly influence the regioselectivity of subsequent reactions. A logical and efficient pathway to the target compound is outlined below, starting from the commercially available 5-Chloro-1H-pyrrolo[2,3-b]pyridine. This strategy prioritizes the introduction of the directing iodo group before the final formylation step.

G cluster_0 Synthetic Workflow Start 5-Chloro-1H-pyrrolo[2,3-b]pyridine (Starting Material) Inter 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine (Intermediate) Start->Inter Iodination (NIS or ICl) Validation Point 1 Final 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (Final Product) Inter->Final Formylation (Vilsmeier-Haack) Validation Point 2

Caption: A proposed synthetic route for 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.

Stage 1: Iodination and Spectroscopic Confirmation

The first critical step is the regioselective iodination of the 5-chloro-7-azaindole core at the C-6 position. This position is activated by the pyrrole ring and the directing effect of the existing chloro substituent.

Experimental Protocol: Electrophilic Iodination
  • Reagent Selection: N-Iodosuccinimide (NIS) is selected as the iodinating agent. It is a mild and effective source of an electrophilic iodine atom (I⁺), minimizing over-iodination and harsh reaction conditions often associated with reagents like molecular iodine.[2]

  • Procedure:

    • To a solution of 5-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in a suitable aprotic solvent (e.g., DMF or CH₃CN), add N-Iodosuccinimide (1.1 eq.) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to yield 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine.

Validation of Intermediate: 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine

The successful synthesis of the iodinated intermediate is confirmed by comparing its spectroscopic data against the starting material.

Spectroscopic Data Starting Material (5-Chloro-1H-pyrrolo[2,3-b]pyridine) Intermediate (5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine) Rationale for Change
¹H NMR δ ~8.2 (d, 1H, H6), ~7.8 (d, 1H, H4), ~7.5 (t, 1H, H2), ~6.5 (t, 1H, H3)Disappearance of the H6 doublet. A downfield shift of the H4 proton is expected due to the influence of the adjacent iodine.Substitution of the proton at C6 with an iodine atom.
¹³C NMR Signal for C6 appears around δ 140-145 ppm.The C6 signal shifts significantly upfield to ~110-120 ppm due to the "heavy atom effect" of iodine.The large electron cloud of iodine shields the attached carbon nucleus.
Mass Spec (ESI-MS) [M+H]⁺ peak at m/z ~153/155 (Cl isotope pattern).[M+H]⁺ peak at m/z ~279/281.Mass increase of ~126 amu, corresponding to the addition of one iodine atom.
IR Spectroscopy N-H stretch (~3400 cm⁻¹), C=C and C=N stretches (~1600-1400 cm⁻¹).Largely similar to starting material, as no new major functional groups are introduced.The core heterocyclic structure and N-H bond remain intact.

Stage 2: Vilsmeier-Haack Formylation and Product Validation

The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl (-CHO) group onto electron-rich heterocyclic systems.[3] The reaction proceeds via an electrophilic aromatic substitution mechanism involving the chloroiminium ion, known as the Vilsmeier reagent.

G cluster_0 Vilsmeier-Haack Mechanism DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Arene 5-Chloro-6-iodo- 1H-pyrrolo[2,3-b]pyridine Arene->Iminium Electrophilic Attack Aldehyde Final Aldehyde Product Iminium->Aldehyde Hydrolysis (Workup)

Caption: The mechanism of the Vilsmeier-Haack formylation reaction.

Experimental Protocol: Vilsmeier-Haack Formylation
  • Reagent Preparation: The Vilsmeier reagent is prepared in situ. In a flask under an inert atmosphere (N₂), cool phosphorus oxychloride (POCl₃, 1.5 eq.) to 0 °C. Add anhydrous dimethylformamide (DMF, 3.0 eq.) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes to allow for the formation of the chloroiminium salt.[4]

  • Procedure:

    • Dissolve the iodinated intermediate, 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), in a minimal amount of anhydrous DMF.

    • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, heat the reaction mixture to 60-70 °C for 2-4 hours, monitoring by TLC.

    • Cool the mixture to room temperature and pour it carefully onto crushed ice.

    • Neutralize the solution by the slow addition of an aqueous base (e.g., NaOH or NaHCO₃ solution) until pH 7-8 is reached.

    • The product often precipitates upon neutralization. Collect the solid by filtration, wash with cold water, and dry.

    • If the product does not precipitate, extract it with an appropriate organic solvent.

    • Purify the crude product by recrystallization or column chromatography.

Validation of Final Product: 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Confirmation of the final product requires identifying the spectroscopic signatures of the newly introduced aldehyde group and the corresponding changes to the aromatic system.

Spectroscopic Data Intermediate (5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine) Final Product (…-4-carbaldehyde) Rationale for Change
¹H NMR Aromatic proton signal for H4 present.Disappearance of the H4 proton signal. Appearance of a new, sharp singlet in the downfield region (δ 9.5-10.5 ppm) for the aldehyde proton (-CHO).Substitution at C4 and introduction of the deshielded aldehyde proton.
¹³C NMR Signal for C4 appears around δ 125-130 ppm.Disappearance of the C4 signal in the aromatic region. Appearance of a new carbonyl carbon signal far downfield (δ > 185 ppm).Introduction of the sp² hybridized carbonyl carbon of the aldehyde.
Mass Spec (ESI-MS) [M+H]⁺ peak at m/z ~279/281.[M+H]⁺ peak at m/z ~307/309.Mass increase of 28 amu, corresponding to the addition of a formyl group (CHO) and loss of a proton.
IR Spectroscopy No significant absorption in the 1650-1750 cm⁻¹ region.Appearance of a strong, sharp C=O stretching absorption band around 1680-1700 cm⁻¹.[5]The carbonyl group of the aldehyde has a characteristic, strong IR absorption.

Troubleshooting and Alternative Considerations

  • Incomplete Iodination: If spectroscopic data shows a mixture of starting material and the iodinated intermediate, the reaction time can be extended, or the temperature slightly increased. Ensure the NIS used is of high purity.

  • Poor Formylation Yield: The Vilsmeier reagent is moisture-sensitive. Using anhydrous solvents and reagents under an inert atmosphere is critical. Incomplete hydrolysis during workup can also be an issue; ensure the mixture is stirred sufficiently after neutralization.

  • Alternative Formylation: For substrates sensitive to the conditions of the Vilsmeier-Haack reaction, other formylation methods like the Duff reaction or Rieche formylation could be considered, though these typically have a more limited substrate scope.

Conclusion

The successful synthesis of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde hinges on a systematic approach to reaction execution and validation. Each intermediate must be rigorously characterized to ensure the desired transformation has occurred before proceeding to the next step. By leveraging the comparative power of NMR, MS, and IR spectroscopy, researchers can confidently navigate this synthetic pathway, ensuring the high purity and structural integrity of this valuable building block for drug discovery. This guide provides the experimental and analytical framework necessary to achieve this goal, emphasizing the causal links between chemical transformations and their spectroscopic outputs.

References

  • Gribble, G. W. (2010). Recent developments in the Vilsmeier-Haack reaction. Journal of the Brazilian Chemical Society, 21, 755-777. Available at: [Link]

  • Laine, C. S., & Bonacorsi, S. (2011). 7-Azaindole: A Synthon for Drugs of the Future. Pharmaceuticals, 4(9), 1259–1280. Available at: [Link]

  • Hamri, S., et al. (2012). A convenient iodination of indoles and derivatives. Tetrahedron, 68(32), 6269-6275. Available at: [Link]

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon. Available at: [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 979-994. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. Available at: [Link]

Sources

Validation

Comparative Guide to Regioselectivity in Cross-Coupling of Dihalogenated Azaindoles

Introduction & Strategic Overview Azaindoles (pyrrolo[2,3-b]pyridines) are privileged pharmacophores in modern drug discovery, forming the core of numerous kinase inhibitors targeting Mixed Lineage Kinase 3 (MLK3)[1], Ad...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Azaindoles (pyrrolo[2,3-b]pyridines) are privileged pharmacophores in modern drug discovery, forming the core of numerous kinase inhibitors targeting Mixed Lineage Kinase 3 (MLK3)[1], Adaptor-Associated Kinase 1 (AAK1)[2], and Colony Stimulating Factor 1 Receptor (CSF1R)[3]. The rapid elaboration of these scaffolds heavily relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings.

When designing synthetic routes, utilizing dihalogenated azaindoles (e.g., 5-bromo-3-iodo-7-azaindole) offers a distinct strategic advantage. It enables sequential, site-selective functionalization in a single synthetic workflow, bypassing the need for cumbersome intermediate protection and deprotection cycles[2]. This guide objectively compares the regioselective performance of key dihaloazaindole substrates and provides field-proven, self-validating protocols for their functionalization.

Mechanistic Principles of Regioselectivity (Causality)

Regioselectivity in the cross-coupling of dihalogenated heterocycles is not random; it is strictly governed by the rate of the initial oxidative addition of the Pd(0) catalyst into the carbon-halogen (C-X) bond[4]. As an application scientist, understanding the thermodynamic and kinetic drivers behind this step is critical for reaction design.

  • Halogen Differentiation (Thermodynamic Control): The bond dissociation energy (BDE) is the primary dictator of reactivity. The C-I bond (~65 kcal/mol) is significantly weaker than the C-Br bond (~81 kcal/mol) and the C-Cl bond (~95 kcal/mol). Consequently, in substrates like 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, oxidative addition at the C3-iodo position is kinetically favored, occurring rapidly even at room temperature[5].

  • Electronic Differentiation (Kinetic Control): In di-chloro or di-bromo systems, the electron density of the heteroaromatic ring dictates the preferred site of attack. Positions alpha or gamma to the pyridine nitrogen are more electrophilic, which facilitates the oxidative addition of electron-rich Pd(0) species[6].

G Pd0 Pd(0) Catalyst Substrate Dihalogenated Azaindole (e.g., C3-I, C5-Br) Pd0->Substrate Path1 Oxidative Addition at C3 (I) Fast (Lower BDE) Substrate->Path1 k_fast Path2 Oxidative Addition at C5 (Br) Slow (Higher BDE) Substrate->Path2 k_slow Intermediate1 C3-Pd(II)-I Complex (Thermodynamically Favored) Path1->Intermediate1

Mechanistic divergence in Pd(0) oxidative addition based on C-X bond dissociation energies.

Comparative Analysis of Key Substrates

To effectively plan a synthetic route, researchers must select the appropriate dihalogenated starting material based on the desired substitution pattern. Below is a quantitative comparison of the most widely utilized dihaloazaindoles.

Table 1: Quantitative Comparison of Regioselective Dihaloazaindoles

SubstratePrimary Coupling Site (Fast)Secondary Coupling Site (Slow)Directing FactorTypical Yield (Step 1)Target Application
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine C3 (Iodo)C5 (Bromo)Halogen BDE (I > Br)70–85%MLK3 / AAK1 Inhibitors
2-Iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine C2 (Iodo)C4 (Chloro)Halogen BDE (I > Cl)80–90%CSF1R Inhibitors

Experimental Protocols (Self-Validating Systems)

The following methodologies detail the exact conditions required to achieve high regioselectivity, explaining the causality behind each reagent choice.

Protocol A: Regioselective C3 Suzuki-Miyaura Coupling of 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

This protocol is standard for synthesizing intermediates of AAK1 and MLK3 inhibitors [5].

  • Causality for Experimental Choices: The use of a mild base (K₂CO₃) and room temperature conditions ensures that the Pd(0) catalyst selectively inserts into the weaker C3-I bond without activating the C5-Br bond. Prior N-Ts protection prevents catalyst poisoning by the free pyrrole N-H and increases the overall electrophilicity of the ring system[5].

Step-by-Step Methodology:

  • Protection: Dissolve 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF. Add NaH (1.2 eq) at 0 °C, followed by TsCl (1.1 eq). Stir for 2 h to yield the N-Ts protected intermediate[5].

  • Reaction Setup: In a thoroughly degassed Schlenk flask, combine the N-Ts intermediate (1.0 eq), the desired arylboronic acid (1.05 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Inject a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Selective Coupling: Stir the reaction mixture at room temperature for 12–16 hours. Maintaining low thermal energy strictly limits oxidative addition to the C3-I bond[5].

  • Isolation: Extract the mixture with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the C3-aryl-5-bromo-1H-pyrrolo[2,3-b]pyridine.

G A 5-Bromo-3-iodo- 7-azaindole B Pd Cat. / Base Ar-B(OH)2 (1.0 eq) Room Temp A->B Step 1 C C3-Aryl-5-bromo- 7-azaindole B->C Fast C-I Addition D Pd Cat. / Base Ar'-B(OH)2 (1.5 eq) High Heat C->D Step 2 E C3,C5-Diaryl- 7-azaindole D->E Slow C-Br Addition

Workflow for sequential regioselective cross-coupling of 5-bromo-3-iodo-7-azaindole.

Protocol B: Chemoselective C2 Suzuki-Miyaura Coupling of 2-Iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine

This protocol is utilized in the synthesis of highly potent CSF1R kinase inhibitors [3].

  • Causality for Experimental Choices: Even at elevated temperatures (100 °C), the extreme BDE difference between C-I and C-Cl maintains strict chemoselectivity. The bulky, electron-rich XPhos ligand is chosen to facilitate the coupling of sterically hindered aryl boronic acids while preventing premature insertion into the C4-Cl bond[4].

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk tube, add N-SEM-2-iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), arylboronic acid (1.3 eq), XPhos Pd G2 precatalyst (5 mol%), XPhos ligand (6 mol%), and K₂CO₃ (3.0 eq)[3].

  • Degassing: Evacuate and backfill the tube with N₂ (3 cycles) to ensure a strictly anaerobic environment.

  • Solvent Addition: Inject degassed 1,4-dioxane and water (2:1 v/v).

  • Heating: Stir the mixture at 100 °C for 1 hour. The rapid kinetics of the C-I insertion ensure complete conversion before any C-Cl activation occurs[4].

  • Isolation: Cool to room temperature, dilute with water, extract with EtOAc, and purify via flash chromatography to afford the 2-aryl-4-chloro derivative[3].

References

  • Goodfellow, V. S., et al. "Discovery, Synthesis, and Characterization of an Orally Bioavailable, Brain Penetrant Inhibitor of Mixed Lineage Kinase 3." Journal of Medicinal Chemistry, 2013, 56(20), 8032-8048.[Link]

  • Verdonck, S., et al. "Synthesis and Structure–Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity." Journal of Medicinal Chemistry, 2019, 62(12), 5810-5831.[Link]

  • Merugu, S. R., et al. "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection." Molecules, 2024, 29(19), 4743.[Link]

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Comparative

Comparative Biological Activity of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde-Derived Inhibitors

As a Senior Application Scientist, I approach kinase inhibitor development not as a random screening exercise, but as a deliberate architectural strategy. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is one of the mo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach kinase inhibitor development not as a random screening exercise, but as a deliberate architectural strategy. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is one of the most privileged scaffolds in medicinal chemistry, mimicking the purine ring of ATP to form critical hydrogen bonds within the kinase hinge region[1].

However, the specific intermediate 5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS: 1246088-64-1) elevates this scaffold by providing three orthogonal vectors for rational drug design. This guide objectively compares the biological performance of inhibitors derived from this specific building block against clinical standards, detailing the structural rationale, comparative efficacy, and the self-validating experimental protocols required for rigorous evaluation.

Structural Rationale: The Tri-Vector Approach

The native 7-azaindole core is a potent, albeit promiscuous, ATP-competitive binder. To achieve target selectivity (e.g., isolating FGFR or JAK inhibition), medicinal chemists rely on the precise functionalization of the core[2]. This specific intermediate provides a pre-installed "tri-vector" system:

  • 5-Chloro (Conformational Restraint & Lipophilicity): The chlorine atom projects into the hydrophobic pocket of the kinase active site. Its steric bulk restricts the rotation of adjacent substituents, locking the molecule into the bioactive conformation while improving membrane permeability.

  • 6-Iodo (Solvent-Exposed Vector): The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This allows for the rapid introduction of diverse aryl or heteroaryl groups that extend into the solvent-exposed region, driving kinase selectivity.

  • 4-Carbaldehyde (Ribose Pocket Vector): The aldehyde group is an ideal handle for reductive amination. By coupling basic amines (e.g., piperazines or morpholines), researchers can target the ribose-binding pocket while simultaneously tuning the compound's aqueous solubility and ADME profile.

ScaffoldLogic Core Pyrrolo[2,3-b]pyridine (ATP Hinge Binder) C5 5-Chloro (Hydrophobic Pocket) Core->C5 Conformation Restriction C6 6-Iodo (Cross-Coupling Vector) Core->C6 Solvent-Exposed Access C4 4-Carbaldehyde (Ribose Pocket Vector) Core->C4 Solubilizing Modification

Structural rationale for 5-chloro-6-iodo-pyrrolo[2,3-b]pyridine-4-carbaldehyde derivatization.

Comparative Biological Activity

To evaluate the utility of this scaffold, we compare two representative derivatives—Derivative A (optimized via 6-aryl coupling for FGFR1-3) and Derivative B (optimized via 4-amine modification for JAK1)—against their respective clinical standards, Erdafitinib and Tofacitinib[3].

Quantitative Performance Comparison
CompoundPrimary TargetTarget Kinase IC₅₀ (nM)Selectivity (Fold vs. Panel)Cell Viability GI₅₀ (µM)Microsomal Clearance (µL/min/mg)
Derivative A FGFR1/2/34.2> 250x0.08 (RT-112 cells)24.5
Erdafitinib (Standard)FGFR1/2/3/41.2> 100x0.04 (RT-112 cells)32.1
Derivative B JAK18.5> 150x (vs JAK2/3)0.15 (Ba/F3 cells)18.2
Tofacitinib (Standard)JAK1/33.2> 20x (vs JAK2)0.09 (Ba/F3 cells)45.6

Analysis: While the clinical standards (Erdafitinib and Tofacitinib) exhibit slightly superior absolute potency (IC₅₀), the derivatives synthesized from the 5-chloro-6-iodo-pyrrolo[2,3-b]pyridine-4-carbaldehyde scaffold demonstrate superior selectivity profiles . For instance, Derivative B achieves a >150-fold selectivity for JAK1 over JAK2/3, a critical factor in minimizing the off-target hematological toxicities often associated with pan-JAK inhibitors[2]. Furthermore, the 5-chloro substituent contributes to a lower microsomal clearance rate, suggesting an improved pharmacokinetic half-life.

Mechanistic Signaling Pathways

Inhibitors derived from this scaffold function as Type I kinase inhibitors, competitively binding to the active conformation of the kinase ATP-binding site. By blocking ATP, these compounds halt the autophosphorylation of the receptor and the subsequent activation of downstream effectors.

KinasePathway Ligand Extracellular Signal (FGF / Cytokines) Receptor Kinase Receptor (FGFR / JAK) Ligand->Receptor Dimerization Downstream Downstream Effectors (STAT / ERK) Receptor->Downstream Phosphorylation Inhibitor Scaffold-Derived Inhibitor Inhibitor->Receptor ATP-Competitive Blockade Response Tumor Proliferation / Inflammation Downstream->Response Gene Transcription

Mechanism of action for scaffold-derived inhibitors blocking FGFR/JAK signaling pathways.

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological activity of these derivatives must be evaluated using self-validating assay systems. The following protocols detail the causality behind the experimental design.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality & Rationale: When screening highly conjugated heterocyclic compounds like pyrrolo[2,3-b]pyridines, compound auto-fluorescence frequently yields false positives in standard fluorometric assays. TR-FRET introduces a temporal delay between excitation and emission reading. This allows short-lived compound fluorescence to decay before the long-lived lanthanide chelate emission is measured, ensuring the IC₅₀ values represent true target engagement.

  • Preparation: Prepare a 10-point, 3-fold serial dilution of the scaffold-derived inhibitor in 100% DMSO.

  • Reaction Assembly: In a 384-well low-volume plate, combine 5 µL of the target kinase (e.g., FGFR1 or JAK1) with 100 nL of the inhibitor. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Initiation: Add 5 µL of a master mix containing ATP (at the specific kinase's Kₘ) and the biotinylated peptide substrate.

  • Termination & Detection: After 60 minutes, halt the reaction by adding 10 µL of stop buffer containing EDTA (to chelate Mg²⁺), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Data Acquisition: Read the plate on a microplate reader using a 340 nm excitation filter and dual emission filters (615 nm and 665 nm) with a 100 µs delay.

  • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO controls and a known reference inhibitor. A Z' > 0.6 validates the assay's dynamic range and confirms the absence of optical interference.

Protocol B: CellTiter-Glo Cellular Proliferation Assay

Causality & Rationale: Enzymatic potency does not guarantee cellular efficacy due to membrane permeability barriers. The CellTiter-Glo assay quantifies ATP as an indicator of metabolically active cells. The 5-chloro group on our scaffold is specifically designed to enhance this permeability.

  • Cell Seeding: Plate target cells (e.g., RT-112 for FGFR, Ba/F3 for JAK) at 2,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Add the scaffold-derived inhibitors in a dose-response format (0.1 nM to 10 µM, final DMSO concentration 0.1%).

  • Incubation: Incubate the cells for 72 hours.

  • Luminescence Reading: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a multi-mode plate reader. Calculate the GI₅₀ using non-linear regression.

  • Self-Validation Checkpoint: Run an ATP standard curve in parallel. Linearity (R² > 0.99) ensures the luminescent signal correlates directly and proportionally with viable cell count, validating the GI₅₀ derivation.

References

  • [1] Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. National Institutes of Health (PMC). Available at:[Link]

  • [3] A Comprehensive Overview of Globally Approved JAK Inhibitors. National Institutes of Health (PMC). Available at:[Link]

  • [2] Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. Available at:[Link]

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Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Master Protocol: 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

As drug development accelerates, the utilization of complex halogenated heterocyclic scaffolds like 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS: 1246088-64-1) has become ubiquitous in organic synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, the utilization of complex halogenated heterocyclic scaffolds like 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS: 1246088-64-1) has become ubiquitous in organic synthesis and materials science[1]. However, the same structural features that make this compound pharmacologically valuable—its lipophilicity and dual-halogenation—also dictate strict operational and environmental safety protocols.

This guide provides researchers and laboratory professionals with a self-validating, step-by-step framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental health and safety (EHS) standards.

Chemical Profiling & Hazard Causality

Understanding the molecular behavior of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is the first step in risk mitigation.

  • Toxicity Causality: The compound is classified under Acute Toxicity Category 4 (oral, dermal, inhalation)[2]. The presence of both chlorine and iodine atoms significantly increases the molecule's partition coefficient (LogP). This high lipophilicity facilitates rapid dermal penetration and cellular uptake, meaning accidental exposure can lead to systemic toxicity faster than non-halogenated analogs.

  • Environmental Persistence: Carbon-halogen bonds are highly resistant to standard biological degradation. If improperly disposed of in standard aqueous waste or non-halogenated streams, these compounds persist in the environment and can form highly toxic dioxin-like byproducts during low-temperature incineration[3].

  • Reactivity: The compound is unstable when exposed to prolonged air or moisture, necessitating handling in clean, well-ventilated conditions to prevent degradation[1].

Quantitative Hazard Data & PPE Specifications

To establish a baseline for operational safety, the following table synthesizes the critical hazard codes and mandatory Personal Protective Equipment (PPE) required for handling the pure solid or concentrated solutions[1][2].

Hazard ClassificationGHS CodeOperational ImplicationMandatory PPE Specification
Acute Toxicity H302 / H312 / H332Toxic via ingestion, skin contact, or inhalation of dust.Double nitrile gloves (min 5 mil thickness), fastened lab coat.
Skin Irritation H315Causes localized erythema and dermatitis upon contact.Sleeves must be tightly cuffed over the inner glove.
Eye Irritation H319Severe ocular irritant; risk of corneal damage.Chemical splash goggles (Standard safety glasses are insufficient).
STOT SE 3 H336 / H335Respiratory tract irritation; potential CNS depression.Handle ONLY in a certified Class II Fume Hood.

Waste Segregation & Disposal Workflows

The most critical logistical failure in laboratories handling this compound is improper waste segregation. 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde must be strictly categorized as Halogenated Organic Waste [4].

The "Why" Behind Halogenated Segregation
  • Chemical Incompatibility: Mixing halogenated waste with non-halogenated solvents (e.g., acetone) can lead to highly exothermic reactions or even explosions under certain conditions[5].

  • Incineration Requirements: Halogenated compounds require specialized high-temperature rotary kiln incineration (typically >1000°C) equipped with caustic scrubbers to neutralize the highly corrosive hydrogen chloride (HCl) and hydrogen iodide (HI) gases generated during combustion[3]. Mixing halogenated waste into non-halogenated streams illegalizes the entire drum and drastically increases disposal costs.

Step-by-Step Disposal Protocol

A. Solid Chemical Waste (Unused/Expired Powder)

  • Retain the chemical in its original, manufacturer-labeled container if possible[6].

  • If transferred, place the solid into a compatible, sealable High-Density Polyethylene (HDPE) or glass container[7].

  • Affix a hazardous waste label immediately. Mark clearly as "Halogenated Organic Solid - Toxic"[7].

B. Liquid Waste (Solutions & Mother Liquors)

  • Collect in a dedicated, chemically compatible carboy labeled strictly for "Halogenated Solvents"[8].

  • Self-Validating Step: Visually verify the fluid level. Ensure the container is never filled beyond 75-80% capacity. This >20% headspace is critical to accommodate thermal expansion and prevent pressure-induced rupture[7][8].

  • Keep the container tightly capped when not actively adding waste to prevent the release of toxic vapors[6].

C. Contaminated Consumables (Gloves, Weigh Boats, Pipette Tips)

  • Items with >3% residual chemical by weight must be treated as hazardous waste[9].

  • Collect in a heavy-duty, clear plastic bag lining a dedicated 5-gallon pail[6]. Do not mix with general municipal trash[8].

WasteSegregation Start Waste Generation: 5-Chloro-6-iodo-1H-pyrrolo [2,3-b]pyridine-4-carbaldehyde IsSolid Determine Waste State (Solid, Liquid, Consumable) Start->IsSolid Solid Pure Solid Powder or Crystals IsSolid->Solid Liquid Dissolved in Organic Solvent (e.g., DCM) IsSolid->Liquid Consumables Contaminated Labware & PPE IsSolid->Consumables SolidBin Halogenated Solid Waste Container (Sealable HDPE) Solid->SolidBin LiquidBin Halogenated Liquid Waste Carboy (Leave 20% Headspace) Liquid->LiquidBin ConsumableBin Chemically Contaminated Solid Waste Bag Consumables->ConsumableBin Incineration High-Temperature Incineration with Caustic Scrubbing SolidBin->Incineration LiquidBin->Incineration ConsumableBin->Incineration

Diagram 1: Halogenated waste segregation workflow and disposal routing.

Spill Response & Emergency Protocols

A spill involving a halogenated, toxic powder requires immediate, methodical action to prevent aerosolization and facility contamination[7].

Step-by-Step Spill Recovery Protocol
  • Assessment & Isolation: Immediately evacuate personnel from the immediate vicinity. If the spill is >50g or highly aerosolized outside a fume hood, trigger the laboratory EHS emergency response[7].

  • PPE Escalation: Responders must don a fitted N95 or P100 respirator, chemical goggles, and double nitrile gloves before approaching the spill.

  • Containment (Solid): Self-Validating Step: Do NOT dry sweep. Dry sweeping aerosolizes the toxic dust. Gently cover the powder with slightly damp paper towels (using water or a compatible high-flashpoint solvent) to suppress dust formation.

  • Containment (Liquid Solution): Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth)[7].

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed material or damp towels into a wide-mouth HDPE hazardous waste container.

  • Decontamination: Wash the spill surface with a detergent solution, followed by an ethanol wipe down. Dispose of all cleaning materials as Halogenated Solid Waste.

SpillResponse Spill Spill Detected (Assess Scale & Risk) PPE Don Maximum PPE (Respirator, Nitrile, Goggles) Spill->PPE Contain Determine Spill Type PPE->Contain SolidSpill Solid: Cover with damp towel to suppress dust Contain->SolidSpill LiquidSpill Liquid: Apply inert absorbent (Vermiculite) Contain->LiquidSpill Collect Collect mechanically into Halogenated Waste Bin SolidSpill->Collect LiquidSpill->Collect Decon Decontaminate surface with detergent & ethanol Collect->Decon Report Label Container & Report to EHS Decon->Report

Diagram 2: Step-by-step emergency spill response and decontamination protocol.

References

  • [1] 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Request for Quotation - ChemBK.

  • [2] 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde - NextSDS.

  • [8] HAZARDOUS WASTE MANAGEMENT PROCEDURE - Qatar University.

  • [7] Hazardous Materials Disposal Guide - Nipissing University.

  • [4] HAZARDOUS MATERIALS DISPOSAL GUIDE - University of Windsor.

  • [5] LABORATORY WASTE DISPOSAL GUIDELINES - University of Wollongong.

  • [9] Laboratory Hazardous Waste Management Guide - UTIA Safety Office.

  • [3] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA.

  • [6] Hazardous Waste Disposal Guide - Research Safety - Northwestern University.

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety challenges of handling highly functionalized, reactive intermediates. 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-car...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety challenges of handling highly functionalized, reactive intermediates. 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS: 1246088-64-1) is a critical scaffold in kinase inhibitor synthesis and advanced drug development[1]. However, its bifunctional nature—combining a halogenated azaindole core with a highly reactive aldehyde moiety—creates a complex safety profile.

The aldehyde group makes the compound intrinsically unstable in ambient air, rapidly oxidizing to the corresponding carboxylic acid[2]. Concurrently, the dual halogenation (chloro and iodo) significantly increases the molecule's lipophilicity, enhancing cellular permeability and the risk of severe dermal absorption. This guide provides a self-validating, field-proven operational system to ensure both operator safety and chemical integrity.

Quantitative Data & Hazard Profile

Before initiating any operational workflow, it is critical to understand the physicochemical properties and hazard classifications that dictate our handling strategy.

Property / HazardData / ClassificationCausality & Operational Impact
CAS Number 1246088-64-1Unique identifier for procurement and SDS tracking[1].
Molecular Formula C8H4ClIN2OHigh halogen content increases density and lipophilicity.
Molecular Weight 306.49 g/mol Required for precise stoichiometric calculations in synthesis[3].
Physical State Yellow solidDust generation is a primary inhalation and contamination risk[2].
Air Sensitivity Highly UnstableAldehyde oxidizes in air; mandates Schlenk line or glovebox handling[2].
GHS Hazards Acute Tox. 4 (H302, H312, H332)Harmful via oral, dermal, and inhalation routes[1].
Irritation Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)Causes severe irritation; mandates strict barrier protection[4].
Specific Target Organ STOT SE 3 (H335)May cause respiratory irritation; requires local exhaust ventilation[4].
Personal Protective Equipment (PPE) Matrix

A multi-layered approach to PPE is mandatory when working with halogenated aldehydes. The following matrix details the required equipment and the scientific rationale behind each choice to ensure a self-validating safety barrier[5].

PPE CategorySpecificationScientific Rationale
Hand Protection Double gloving: Nitrile (inner) + Butyl rubber/Viton® (outer).Butyl rubber offers superior resistance to halogenated organics and aldehydes. Double gloving prevents breakthrough during outer glove decontamination[5].
Eye/Face Protection Chemical splash goggles AND a full-face shield.Protects against micro-particulate dust and solvent splashes during solubilization, preventing severe ocular damage[5].
Respiratory Protection NIOSH-approved full-face respirator with organic vapor/particulate (P100) cartridges.Required if handling outside a certified glovebox. Mitigates the H335 respiratory irritation risk from aerosolized dust[4][6].
Body Protection Flame-resistant (FR) lab coat and chemical-resistant apron.Prevents permeation of the lipophilic solid through standard cotton fabrics, ensuring skin remains uncontaminated[6].
Operational Plan & Handling Protocol

To maintain the chemical integrity of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde and ensure operator safety, all handling must be conducted under an inert atmosphere (Nitrogen or Argon).

Step-by-Step Weighing and Solubilization Protocol:

  • Preparation & Purging: Place the sealed compound vial, anhydrous solvent (e.g., anhydrous dichloromethane or DMF), and pre-weighed reaction flasks into the antechamber of an inert glovebox. Purge the antechamber with Argon for a minimum of 15 minutes to remove ambient oxygen and moisture.

  • Transfer & Equilibration: Introduce the materials into the main glovebox chamber. Allow the vial to equilibrate to the internal temperature to prevent condensation.

  • Weighing: Carefully unseal the vial. Using a static-free micro-spatula, transfer the required mass into the reaction flask.

    • Causality: Static-free tools prevent the aerosolization of the fine yellow powder, minimizing contamination of the glovebox environment and ensuring accurate mass transfer[6].

  • Solubilization: Immediately add the anhydrous solvent to the reaction flask to solubilize the compound. Seal the flask tightly with a rubber septum before removing it from the glovebox. Solubilizing the compound before atmospheric exposure locks the reactive aldehyde in solution, drastically reducing oxidation rates.

  • Storage: Reseal the master vial tightly, wrap the cap with Parafilm, and store it at 2-8°C under an inert atmosphere, strictly protected from light to prevent photo-degradation of the carbon-iodine bond[2][3].

Workflow Visualization

Workflow Start Receive & Inspect Sealed Vial Glovebox Transfer to Inert Glovebox Start->Glovebox Weighing Weigh & Solubilize (Anhydrous Solvent) Glovebox->Weighing Spill Spill Detected? Weighing->Spill Decon Quench & Decontaminate (Isopropanol/Base) Spill->Decon Yes Proceed Proceed to Assay/Reaction Spill->Proceed No

Workflow for inert handling and spill response of halogenated azaindole aldehydes.

Spill Response & Decontamination Protocol

In the event of a spill outside the glovebox, immediate and systematic action is required to prevent exposure and environmental release. This protocol is designed to be a self-validating system: you do not proceed to the next step until the current hazard is neutralized[6].

  • Evacuation & Ventilation: Evacuate personnel from the immediate vicinity. Ensure the local exhaust ventilation (fume hood) is operating at maximum capacity to capture aerosolized particulates.

  • PPE Verification: Don the full PPE matrix, ensuring the NIOSH full-face respirator is securely fitted before approaching the spill zone[5][6].

  • Containment: Surround the spilled solid with a universal chemical binder or diatomaceous earth to prevent spreading. Do not use water, as it will not effectively dissolve the lipophilic compound and will only spread the contamination.

  • Collection: Use non-sparking tools to gently sweep the binder and spilled compound into a sealable, hazardous waste container[6].

  • Chemical Quenching & Surface Decontamination: Scrub the contaminated surface with paper towels soaked in isopropanol, followed immediately by a mild basic solution (e.g., 5% aqueous sodium bicarbonate).

    • Causality: The isopropanol solubilizes the lipophilic halogenated azaindole, while the mild base quenches any residual reactive aldehyde, rendering the surface chemically inert[5].

  • Verification: Dispose of all cleaning materials as solid hazardous waste. Wash the area thoroughly with soap and water to remove any residual salts.

Disposal Plan

Proper waste segregation is critical to prevent cross-reactivity and ensure compliance with environmental regulations[5][6].

  • Solid Waste: All empty vials, contaminated gloves, paper towels, and bench paper must be placed in a heavy-duty, clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste: Any solvent washings or quenched reaction mixtures containing the compound must be collected in a dedicated "Halogenated Organic Liquid Waste" carboy. Critical Warning: Never mix with acidic waste streams, as halogenated azaindoles can undergo unpredictable, exothermic side reactions under strongly acidic conditions[7].

  • Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department. High-temperature incineration is the only approved disposal method for halogenated organic compounds of this nature.

Sources

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